N-cyclohexylaniline Hydrochloride
Description
BenchChem offers high-quality N-cyclohexylaniline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexylaniline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclohexylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGLBMLXBJFWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372282 | |
| Record name | N-cyclohexylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64316-73-0 | |
| Record name | N-cyclohexylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: N-Cyclohexylaniline Hydrochloride
Topic: N-Cyclohexylaniline Hydrochloride CAS 64316-73-0 Content Type: Technical Monograph Audience: Researchers, Process Chemists, and Regulatory Affairs Professionals
Critical Analysis of Synthesis, Properties, and Impurity Profiling in Drug Development
Executive Summary
N-Cyclohexylaniline Hydrochloride (CAS 64316-73-0) serves as a specialized intermediate in the synthesis of rubber antioxidants, dyes, and pharmaceutical building blocks. In modern drug development, its significance has shifted from a mere reagent to a critical structural alert due to its classification as a secondary amine. This functional group presents a direct risk for the formation of Nitrosamine Drug Substance Related Impurities (NDSRIs), specifically N-nitroso-N-cyclohexylaniline, a concern that dominates current FDA and EMA regulatory landscapes.
This guide synthesizes the physicochemical profile of the hydrochloride salt, details its preparation from the free base (CAS 1821-36-9), and provides a self-validating workflow for monitoring nitrosamine formation risks.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
While the free base is a liquid at room temperature, the hydrochloride salt offers improved stability and handling characteristics for solid-phase synthesis.
Core Identifiers
| Parameter | Specification |
| Chemical Name | N-Cyclohexylaniline Hydrochloride |
| Synonyms | N-Phenylcyclohexylamine HCl; Cyclohexanamine, N-phenyl-, hydrochloride |
| CAS Number (Salt) | 64316-73-0 |
| CAS Number (Free Base) | 1821-36-9 |
| Molecular Formula | C₁₂H₁₇N[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 211.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |
| pKa (Free Base) | ~5.46 (Predicted) |
Structural Causality
The molecule consists of a secondary amine nitrogen bridging a phenyl ring and a cyclohexyl ring. The steric bulk of the cyclohexyl group provides kinetic stability, but the nitrogen remains nucleophilic enough to react with electrophiles (alkyl halides, acyl chlorides) and, critically, nitrosating agents.
Synthesis & Preparation Protocol
The synthesis follows a reductive amination pathway, preferred for its atom economy and yield. The subsequent salt formation must be controlled to prevent occlusion of solvent or excess acid.
Reaction Scheme
-
Condensation: Aniline reacts with cyclohexanone to form the Schiff base (imine).
-
Reduction: Catalytic hydrogenation (Pd/C) reduces the imine to the secondary amine.
-
Salting: Treatment with anhydrous HCl precipitates the hydrochloride salt.
Figure 1: Step-wise synthesis from commercially available precursors to the hydrochloride salt.
Validated Laboratory Protocol (Gram Scale)
-
Imine Formation: Combine cyclohexanone (1.0 eq) and aniline (1.0 eq) in toluene with a Dean-Stark trap. Reflux until water evolution ceases.
-
Hydrogenation: Transfer the residue to an autoclave. Add 5% Pd/C (5 wt%). Pressurize with H₂ (30-50 psi) at 50°C until uptake stops. Filter catalyst.
-
Salt Precipitation:
-
Dissolve the resulting oil (Free Base) in diethyl ether or ethanol (5 volumes).
-
Cool to 0°C in an ice bath.
-
Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane (1.1 eq).
-
Filter the white precipitate, wash with cold ether, and dry under vacuum over P₂O₅.
-
Critical Impurity Profiling: The Nitrosamine Risk
In the context of ICH M7 and recent FDA guidance, N-cyclohexylaniline is a Class 1 Nitrosamine Precursor .
Mechanism of NDSRI Formation
Secondary amines react with nitrosating agents (nitrites found in excipients like microcrystalline cellulose or crospovidone) under acidic conditions to form N-nitrosamines.
Target Impurity: N-Nitroso-N-cyclohexylaniline (N-Nitroso-N-phenylcyclohexylamine).
Figure 2: Mechanistic pathway for the formation of mutagenic N-nitroso impurities.
Risk Mitigation Strategy
-
Excipient Screening: Use low-nitrite excipients if formulating this compound.
-
Scavengers: Incorporate antioxidants like Ascorbic Acid or Alpha-tocopherol to quench nitrosating species.
-
pH Control: Avoid processing conditions that maintain pH 3–4 in the presence of nitrites, as this is the optimal range for nitrosation.
Analytical Methodologies
Quantification of the salt and detection of the nitrosamine impurity requires high-sensitivity instrumentation.
HPLC Method for Assay (Salt)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Phenyl chromophore).
-
Retention Time: The free base typically elutes late due to lipophilicity (LogP ~3.7).
LC-MS/MS Method for Nitrosamine (Trace Level)
-
Ionization: ESI Positive Mode.
-
Transition (MRM): Monitor specific mass transitions for N-nitroso-N-cyclohexylaniline (MW ~204 Da).
-
Precursor: [M+H]⁺ 205.1
-
Product Ions: Characteristic fragmentation (loss of -NO group).
-
-
Limit of Quantitation (LOQ): Must meet regulatory thresholds (often < 26.5 ng/day intake limit).
References
-
ChemicalBook. (2024). N-Cyclohexylaniline Hydrochloride Product Description and CAS 64316-73-0 Verification. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74567, N-Cyclohexylaniline. Retrieved from
-
European Medicines Agency (EMA). (2024). Nitrosamine impurities in human medicinal products. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from
-
LookChem. (2024). N-cyclohexylaniline hydrochloride CAS NO.64316-73-0 Suppliers and Data. Retrieved from
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N-cyclohexylaniline Hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-Cyclohexylaniline Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
N-cyclohexylaniline Hydrochloride is the salt form of N-cyclohexylaniline, a secondary aromatic amine. This compound, consisting of a cyclohexyl group and a phenyl group attached to a nitrogen atom, serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its applications span the production of dyes, pharmaceuticals, agrochemicals, and specialized polymers.[1][2] The conversion of the parent N-cyclohexylaniline, a liquid at room temperature, into its crystalline hydrochloride salt enhances its stability, handling characteristics, and, most importantly, its aqueous solubility, a critical factor for many applications in drug development and process chemistry.[3]
This guide provides a comprehensive overview of the core chemical properties of N-cyclohexylaniline Hydrochloride, designed for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, analytical characterization, and safety protocols, offering field-proven insights into its practical application.
Molecular Structure and Identification
The fundamental structure consists of an aniline ring bonded to the nitrogen atom of a cyclohexylamine. In the hydrochloride form, the lone pair of electrons on the nitrogen atom is protonated by hydrogen chloride (HCl), forming a positively charged ammonium ion with a chloride counter-ion. This transformation from a neutral amine to an ammonium salt is the primary driver of the changes in its physical properties.
Table 1: Compound Identifiers
| Property | N-cyclohexylaniline (Free Base) | N-cyclohexylaniline Hydrochloride (Salt) |
| Chemical Structure | C₆H₅NHC₆H₁₁ | [C₆H₅NH₂C₆H₁₁]⁺Cl⁻ |
| IUPAC Name | N-cyclohexylaniline | N-cyclohexylanilinium chloride |
| CAS Number | 1821-36-9[4][5] | 64316-73-0[3] |
| Molecular Formula | C₁₂H₁₇N[4][5] | C₁₂H₁₈ClN |
| Molecular Weight | 175.27 g/mol [4][5][6] | 211.73 g/mol |
Physicochemical Properties
The protonation of the amine nitrogen dramatically alters the compound's properties. While the free base is a liquid with poor water solubility, the hydrochloride salt is a solid with significantly enhanced solubility in polar solvents, particularly water, under acidic conditions.[3][4][5]
Table 2: Core Physicochemical Data
| Property | Value (N-cyclohexylaniline Free Base) | Value (N-cyclohexylaniline Hydrochloride) | Causality and Scientific Insight |
| Appearance | Colorless to dark brown liquid[4][5] | White to off-white crystalline solid | The ionic nature of the salt favors the formation of a stable crystal lattice, resulting in a solid state at room temperature. |
| Melting Point | 14-15 °C[4][5][7] | Not widely reported, but expected to be significantly higher than the free base. | Strong ionic forces in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces of the neutral liquid. |
| Boiling Point | 191-192 °C (at 73 mmHg)[4][5][7] | Decomposes upon strong heating. | Salts do not have a true boiling point and will typically decompose before boiling at atmospheric pressure. |
| Density | 0.996 g/mL at 20 °C[4][5] | Data not available. | The density will be higher than the free base due to the addition of HCl and tighter packing in the solid state. |
| Water Solubility | Not miscible or difficult to mix[4][5] | Soluble, pH-dependent[3] | The ionic salt can readily interact with polar water molecules. Solubility is highest at low pH where the ammonium form is favored and decreases as the pH approaches the pKa.[3] |
| pKa | 5.46 ± 0.20 (Predicted, for the conjugate acid)[4][5] | 5.46 ± 0.20[3] | This value is crucial as it dictates the pH at which the compound transitions between its soluble salt form and its less soluble free base form. |
Synthesis and Reactivity
Synthesis Pathway
The production of N-cyclohexylaniline Hydrochloride is a two-step process. First, the free base is synthesized, most commonly via reductive amination. Second, the free base is treated with hydrochloric acid to form the salt.
Step 1: Reductive Amination to N-cyclohexylaniline This reaction involves the condensation of aniline and cyclohexanone to form an imine intermediate, which is then reduced in situ to the secondary amine.
-
Causality: The choice of a reducing agent is critical. Catalytic hydrogenation (H₂/Pd, Pt) is common, but other reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) can also be effective, offering different levels of selectivity and milder conditions.[3]
Step 2: Salt Formation The purified N-cyclohexylaniline is dissolved in a suitable organic solvent (e.g., isopropanol, diethyl ether) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The hydrochloride salt, being insoluble in many non-polar organic solvents, precipitates out and can be collected by filtration.
Caption: Synthesis workflow for N-cyclohexylaniline Hydrochloride.
Chemical Reactivity and Stability
-
Stability: The compound is stable under normal storage conditions.[8] It should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[5][8][9]
-
Incompatibilities:
-
Strong Bases: Will deprotonate the anilinium ion, regenerating the water-insoluble N-cyclohexylaniline free base.
-
Strong Oxidizing Agents: The amine functionality can be oxidized, leading to degradation.[8]
-
Acids and Acid Chlorides: While the salt itself is formed from an acid, further reactions are possible, though it is generally incompatible with strong acids and acid chlorides.[8]
-
-
Hazardous Decomposition: Upon combustion, it may produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8]
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of N-cyclohexylaniline Hydrochloride.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For the hydrochloride salt, the N-H stretch is particularly informative.
-
N⁺-H Stretch: A broad and strong absorption band is expected in the 2400-3000 cm⁻¹ region, which is characteristic of an ammonium salt. This replaces the sharper, single N-H peak of the secondary amine free base seen around 3350 cm⁻¹.[10]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (cyclohexyl) C-H stretches appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks around 1450-1600 cm⁻¹ are indicative of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.[11]
-
¹H NMR:
-
Aromatic Protons (C₆H₅): Signals will appear in the downfield region, typically ~7.0-7.5 ppm.
-
Cyclohexyl Protons (C₆H₁₁): A complex series of multiplets will be observed in the aliphatic region, ~1.0-3.5 ppm.
-
N⁺-H₂ Protons: The two protons on the nitrogen will appear as a broad singlet, typically downfield. Its chemical shift is highly dependent on the solvent and concentration. A key validation step is to add a drop of D₂O to the NMR tube; the N⁺-H₂ signal will disappear due to proton-deuterium exchange.[10]
-
-
¹³C NMR:
-
Aromatic Carbons: Signals are expected in the ~115-150 ppm range.
-
Aliphatic Carbons: The cyclohexyl carbons will resonate in the upfield region, typically ~25-60 ppm. The carbon atom directly attached to the nitrogen will be the most downfield of this group.[10]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the cation.
-
Expected Ion: In techniques like Electrospray Ionization (ESI), the instrument will detect the protonated free base (the cation of the salt), [C₁₂H₁₇N + H]⁺ or [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 176.14.
Experimental Protocol: Identity and Purity Confirmation
This self-validating workflow ensures the material meets structural and purity requirements.
-
Visual Inspection: Confirm the material is a white/off-white solid, consistent with the expected appearance.
-
Solubility Test: Dissolve a small amount (~10 mg) in 1 mL of water. The material should dissolve. Add one drop of 1M NaOH. A cloudy precipitate (the free base) should form, confirming the pH-dependent solubility.
-
FT-IR Analysis: Acquire an IR spectrum. Confirm the presence of the broad N⁺-H stretch (2400-3000 cm⁻¹) and the absence of the secondary amine N-H stretch (~3350 cm⁻¹).
-
¹H NMR Analysis: Record a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Verify the correct chemical shifts and integration ratios for aromatic, aliphatic, and N-H protons.
-
D₂O Exchange: Add a drop of D₂O to the NMR sample and re-acquire the spectrum. Confirm the disappearance of the N-H signal. This is a definitive test for exchangeable protons.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the cation ([M+H]⁺ ≈ 176.1439), which validates the elemental composition.
-
Purity Analysis (HPLC): Use a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the purity of the compound.
Caption: A logical workflow for the analytical validation of N-cyclohexylaniline HCl.
Safety, Handling, and Storage
N-cyclohexylaniline and its salt are classified as harmful.[6] Adherence to strict safety protocols is mandatory.
Table 3: GHS Hazard Information for N-cyclohexylaniline
| Hazard Class | GHS Statement | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [6] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [6] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [6] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [6] |
Safe Handling Protocols
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.[12]
-
Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.[12]
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[8][12] Do not eat, drink, or smoke in the handling area.[8][13] Wash hands thoroughly after handling.[8][12]
Storage and Stability
-
Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8][9]
-
Container: Keep the container tightly closed and properly labeled.[9]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and food products.[8][9]
Conclusion
N-cyclohexylaniline Hydrochloride is a versatile chemical intermediate whose utility is enhanced by its conversion to the salt form. Its increased aqueous solubility and improved handling characteristics make it a valuable precursor in numerous synthetic applications. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signatures is paramount for its effective and safe use in a research and development setting. The analytical workflows and safety protocols described herein provide a robust framework for scientists to handle, characterize, and apply this compound with confidence and integrity.
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National Center for Biotechnology Information. N-Cyclohexylaniline. PubChem Compound Database. [Link]
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FDA Global Substance Registration System. N-CYCLOHEXYLANILINE. [Link]
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Cheméo. Chemical Properties of Cyclohexane, 1-bromo-2-chloro-, cis- (CAS 51422-75-4). [Link]
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Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Verma-Srivastava/3b2110c71a39828a1e2f7547192a549923ed1093]([Link]
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Technical Profile: N-Cyclohexylaniline Hydrochloride
[1][2][3][4][5][6]
Executive Summary
N-Cyclohexylaniline Hydrochloride (CAS: 64316-73-0) is the hydrochloride salt of N-cyclohexylaniline.[1][2][3][4] While the free base is a low-melting solid or liquid at room temperature (MP: 14–15 °C), the hydrochloride salt is a stable, crystalline solid with a significantly elevated melting point range of 170–175 °C .[1] This dramatic thermal shift makes the melting point the primary metric for verifying conversion efficiency and salt purity during synthesis.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][6][7][8][9]
The formation of the hydrochloride salt stabilizes the secondary amine, altering its physical state from an oil/low-melting solid to a robust crystalline powder.[1]
| Property | Specification |
| Chemical Name | N-Cyclohexylaniline Hydrochloride |
| Synonyms | N-Phenylcyclohexylamine HCl; N-Cyclohexylbenzenamine Hydrochloride |
| CAS Number | 64316-73-0 |
| Molecular Formula | C₁₂H₁₈ClN (C₁₂H₁₇N[1][3][5][4] · HCl) |
| Molecular Weight | 211.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point (Salt) | 170 – 175 °C (Experimental) |
| Melting Point (Free Base) | 14 – 15 °C (Reference baseline) |
| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar solvents.[1] |
The Thermodynamics of Salt Formation
The interaction between the lone pair on the nitrogen atom of N-cyclohexylaniline and hydrochloric acid creates an ionic lattice.[1] This lattice energy is responsible for the
Synthesis & Purification Workflow
The synthesis typically involves the reductive amination of cyclohexanone and aniline, followed by salt formation. The following flowchart outlines the critical process steps to ensure a high-melting, pure product.
Figure 1: Synthesis pathway from precursors to the hydrochloride salt.[1]
Protocol Highlights
-
Stoichiometry: Use a slight excess of HCl (1.05 eq) to ensure complete protonation of the amine.[1]
-
Solvent Selection: Anhydrous ethanol or diethyl ether is preferred for the acidification step.[1] The salt is insoluble in ether, promoting immediate and high-yield precipitation.[1]
-
Washing: The filter cake must be washed with cold non-polar solvent (e.g., hexane or ether) to remove unreacted aniline or cyclohexanone, which would depress the melting point.
Analytical Characterization
To validate the identity and purity of N-cyclohexylaniline Hydrochloride, researchers must rely on a multi-modal approach. The melting point serves as the rapid "Go/No-Go" test.[1]
A. Melting Point Determination[1][3][4][6][9][10]
-
Target Range: 170–175 °C.
-
Method: Capillary tube method using a calibrated melting point apparatus.[1]
-
Ramp Rate: 10 °C/min until 150 °C, then 1 °C/min to detecting the onset accurately.
-
Interpretation:
B. Spectroscopic Validation (NMR)
While MP confirms physical purity, NMR confirms chemical structure.[1]
Applications in Drug Development[1]
N-Cyclohexylaniline HCl serves as a versatile intermediate in the pharmaceutical pipeline:
-
Secondary Amine Scaffold: The cyclohexyl group provides lipophilicity, while the phenyl ring offers π-stacking potential in protein binding pockets.[1]
-
Stability: The HCl salt allows for easier handling, weighing, and storage compared to the oxidation-prone liquid free base.[1]
-
Solubility Profile: Enhanced water solubility makes it a suitable candidate for aqueous reaction media or biological assays requiring amine functionalization.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
-
Hygroscopicity: The HCl salt can absorb atmospheric moisture.[1] Store in a tightly sealed container with desiccants.
-
Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases (liberating the free amine).[1]
References
-
ChemicalBook. (2024).[1] N-Cyclohexylaniline - Physicochemical Properties and CAS Data.[1] Retrieved from [1]
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PubChem. (2024).[1] N-Cyclohexylaniline Compound Summary (CID 74567).[1] National Center for Biotechnology Information.[1] Retrieved from [1]
-
MDMA.ch Archive. (n.d.).[1] A modified palladium catalysed reductive amination procedure.[1] (Source of experimental MP: 170–175 °C).[1][4] Retrieved from [1]
-
Smolecule. (2023).[1] N-cyclohexylaniline Hydrochloride (CAS 64316-73-0) Product Description.[1][2][3] Retrieved from [1]
Comprehensive Spectroscopic Guide: N-Cyclohexylaniline Hydrochloride
This guide details the spectroscopic characterization and synthesis of N-Cyclohexylaniline Hydrochloride , integrating experimental data with mechanistic insights.
Chemical Identity & Significance
N-Cyclohexylaniline Hydrochloride (also known as N-phenylcyclohexylamine hydrochloride) is the ammonium salt of the secondary amine formed by the reductive amination of aniline and cyclohexanone. It serves as a critical intermediate in the synthesis of rubber vulcanization accelerators, antioxidants, and pharmaceutical precursors.[1]
| Property | Data |
| IUPAC Name | N-cyclohexylanilinium chloride |
| CAS Number | 1934-71-0 (Salt); 1821-36-9 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 211.73 g/mol |
| Melting Point | 170–175 °C (Experimental) |
| Solubility | Soluble in water ( |
Synthesis Protocol (Self-Validating)
To ensure the integrity of the spectroscopic data, the compound must be synthesized with high purity. The following protocol utilizes a reductive amination pathway followed by salt formation, a standard self-validating method where the disappearance of the imine intermediate confirms reaction progress.
Step-by-Step Methodology
-
Imine Formation:
-
Combine Aniline (1.0 eq) and Cyclohexanone (1.0 eq) in dry methanol.
-
Add a catalytic amount of acetic acid (1-2 drops) to activate the carbonyl.
-
Stir at room temperature for 2 hours. Validation: Monitoring by TLC will show the disappearance of aniline and the formation of a less polar imine spot.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Slowly add Sodium Borohydride (
) (1.5 eq) in small portions to prevent runaway exotherms. -
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Workup:
-
Quench excess hydride with water. Extract the free base into Dichloromethane (DCM).
-
Wash the organic layer with brine and dry over anhydrous
.
-
-
Salt Formation (Critical Step):
-
Dissolve the crude oil (Free Base) in diethyl ether.
-
Bubble dry HCl gas through the solution or add 2M HCl in diethyl ether dropwise.
-
The N-cyclohexylaniline hydrochloride will precipitate immediately as a white solid.
-
Filter and recrystallize from Ethanol/Ether to obtain analytical grade crystals (MP: 170–175°C).
-
Reaction Pathway Visualization
Figure 1: Stepwise synthesis of N-cyclohexylaniline hydrochloride via reductive amination.
Spectroscopic Characterization
The protonation of the secondary amine nitrogen drastically alters the spectroscopic signature compared to the free base, most notably in the chemical shift of the
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: Deuterium Oxide (
The introduction of the positive charge on the nitrogen atom deshields the adjacent protons, shifting them downfield.
| Assignment | Shift ( | Multiplicity | Integration | Structural Insight |
| Aromatic (m/p) | 7.35 | Multiplet | 3H | Meta/Para protons on phenyl ring. |
| Aromatic (o) | 7.25 | Multiplet | 2H | Ortho protons; slightly shielded relative to m/p. |
| N-CH (Methine) | 3.35 – 3.25 | Multiplet | 1H | Diagnostic Peak: Significant downfield shift due to |
| Cyclohexyl | 1.75 – 1.85 | Multiplet | 2H | Equatorial protons |
| Cyclohexyl | 1.65 – 1.55 | Multiplet | 2H | Remote ring protons. |
| Cyclohexyl | 1.45 – 1.35 | Multiplet | 1H | Distal proton. |
| Cyclohexyl (Axial) | 1.30 – 0.85 | Multiplet | 6H | Remaining axial protons (shielded region). |
Note: In
B. Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the salt from the free base by the presence of broad ammonium bands and the absence of the sharp secondary amine peak.
| Functional Group | Wavenumber ( | Intensity | Description |
| Ammonium N-H Stretch | 2400 – 3000 | Broad, Strong | Characteristic "Ammonium Salt" envelope; overlaps C-H stretches. |
| Aromatic C-H Stretch | 3030 – 3060 | Weak | Typical |
| Aliphatic C-H Stretch | 2850 – 2930 | Strong | Cyclohexyl ring |
| Ammonium N-H Bend | ~1580 – 1600 | Medium | Deformation mode of the |
| Aromatic Ring Breathing | 1490, 1450 | Strong | Characteristic benzenoid ring skeletal vibrations. |
C. Mass Spectrometry (MS)
In standard Electron Ionization (EI) or ESI, the salt dissociates. The spectra reflect the cationic free base.
-
Molecular Ion (
): m/z 175 (Free base radical cation). -
Protonated Molecular Ion (
): m/z 176 (ESI positive mode). -
Fragmentation Logic:
-
m/z 132: Loss of propyl radical (
) from the cyclohexyl ring (Ring contraction). -
m/z 118: Loss of butyl radical (
). -
m/z 93: Aniline cation (
), resulting from the cleavage of the N-Cyclohexyl bond.
-
Spectroscopic Logic Diagram
Figure 2: Correlation between chemical structure and observed spectroscopic signals.
References
-
Experimental NMR Data: Extracted from reductive amination studies. Journal of Chemical Research, 2015, 39 , 390–393.[1]
-
Synthesis & Properties: "N-Cyclohexylaniline Hydrochloride." PubChem Database, CID 24837207.
-
General Spectroscopic Methods: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4]
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Introduction: Understanding N-cyclohexylaniline Hydrochloride
An In-depth Technical Guide on the Safety and Handling of N-cyclohexylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
N-cyclohexylaniline and its derivatives are important intermediates in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] As with many substituted anilines, which are known for their metabolic liabilities, a thorough understanding of the safety and handling protocols for N-cyclohexylaniline Hydrochloride is paramount for ensuring the safety of laboratory personnel and the integrity of research.[2][3] This guide provides a comprehensive overview of the hazards, safe handling procedures, and emergency responses associated with this compound.
It is important to note that while this guide specifically addresses N-cyclohexylaniline Hydrochloride, much of the available toxicological and safety data pertains to its free base, N-cyclohexylaniline (CAS No. 1821-36-9).[4][5] The hydrochloride salt is typically a solid crystalline substance, which may have different physical properties such as increased water solubility and lower volatility compared to the free base, which is often a liquid.[1][6] However, the fundamental toxicological hazards associated with the aniline moiety remain. Therefore, the safety precautions outlined should be considered fully applicable to the hydrochloride salt form.
Section 1: Chemical and Physical Properties
A clear understanding of a compound's properties is the foundation of its safe use. The data below primarily corresponds to the N-cyclohexylaniline free base.
| Property | Value | Source(s) |
| Chemical Name | N-cyclohexylaniline | [7] |
| CAS Number | 1821-36-9 | [4] |
| Molecular Formula | C12H17N | [4][8] |
| Molecular Weight | 175.27 g/mol | [8][9] |
| Appearance | Dark brown or Orange liquid; White to light yellow crystalline powder | [1][7][8] |
| Melting Point | 14-15 °C | [7][8] |
| Boiling Point | 191-192 °C (at 73 mmHg) | [7][8] |
| Density | 0.996 g/mL at 20 °C | [8] |
| Flash Point | 136 °C | [7][8] |
| Water Solubility | Not miscible or difficult to mix in water | [1][7][8] |
Note: N-cyclohexylaniline Hydrochloride will be a solid at room temperature with a higher melting point and greater water solubility.
Section 2: Hazard Identification and Toxicological Summary
N-cyclohexylaniline Hydrochloride is classified as a hazardous substance. The primary risks are associated with acute toxicity through multiple exposure routes and its irritant properties.[6][9] The Globally Harmonized System (GHS) classification provides a clear summary of its hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
(Source: Aggregated from multiple safety data sheets and chemical databases)[5][6][9]
The Signal Word for this compound is Warning .[5] The toxicological profile indicates that exposure through ingestion, skin contact, or inhalation of dust/aerosols can lead to systemic harm.[8][9] Direct contact will cause significant irritation to the skin and eyes, and repeated dermal exposure may lead to skin sensitization.[6][9]
Section 3: The Hierarchy of Hazard Controls
To ensure maximum safety, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.
Caption: A workflow outlining the decision-making process for responding to a chemical spill.
For a minor spill (manageable by trained personnel):
-
Alert personnel in the immediate vicinity.
-
Wear appropriate PPE, including respiratory protection if necessary. [4][10]3. Carefully sweep or vacuum up the solid material, avoiding dust generation. If a liquid, use an inert absorbent material. [11]4. Place the contaminated material into a clearly labeled, sealed container for hazardous waste disposal. [11]5. Clean the spill area thoroughly with soap and water. [11] For a major spill (large quantity, uncontained, or outside of a fume hood):
-
Evacuate the laboratory immediately. [12]2. Alert others to stay away from the area.
-
If safe to do so, close the laboratory doors to contain vapors or dust.
-
Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services. [12]Provide them with the chemical name and SDS.
Section 8: Waste Disposal
All waste materials contaminated with N-cyclohexylaniline Hydrochloride must be treated as hazardous waste. [4]
-
Contaminated Solids : Collect all contaminated items (gloves, paper towels, absorbent pads, etc.) in a designated, sealed, and clearly labeled hazardous waste container. [11]* Unused Product : Unused or waste N-cyclohexylaniline Hydrochloride must be disposed of through an approved hazardous waste program. Do not dispose of it down the drain or in regular trash. [4][13]* Regulations : All disposal must be in strict accordance with local, state, and federal regulations. [4][13]
References
-
EHS Division of Wightman & Associates, Inc. (2017, July 4). Cyclohexylamine - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexylaniline. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (2024, April 9). N-cyclohexylaniline. Retrieved from [Link]
-
United States Department of Agriculture (USDA). (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dibromo-4-cyclohexylaniline, 97%. Retrieved from [Link]
-
North Metal and Chemical Company. (2018, October 25). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (2024, April 9). N1-CYCLOHEXYLANILINE. Retrieved from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
-
GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]
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- 7. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 9. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. ams.usda.gov [ams.usda.gov]
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- 13. northmetal.net [northmetal.net]
N-Cyclohexylaniline: A Comprehensive Technical Guide
This guide provides an in-depth exploration of N-cyclohexylaniline, a significant secondary amine in industrial and synthetic chemistry. From its foundational synthesis to its diverse applications, we will delve into the chemical principles, historical context, and practical methodologies associated with this compound. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of N-cyclohexylaniline's properties and synthesis.
Introduction and Historical Context
N-Cyclohexylaniline (CAS No. 1821-36-9) is an organic compound featuring a cyclohexyl group bonded to the nitrogen of an aniline molecule. Its unique combination of aliphatic and aromatic moieties imparts a versatile set of properties, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and polymers. It also finds use as a corrosion inhibitor and a rubber antioxidant.
While the precise moment of its first synthesis is not readily apparent in readily available literature, its discovery is intrinsically linked to the development of two major classes of organic reactions in the late 19th and early 20th centuries: the reductive amination of carbonyl compounds and the catalytic hydrogenation of aromatic amines. The pioneering work of chemists like Paul Sabatier on catalytic hydrogenation at the turn of the 20th century laid the groundwork for the efficient synthesis of cyclohexylamines from anilines. Similarly, the principles of reductive alkylation, which involve the reaction of an amine with a carbonyl compound in the presence of a reducing agent, provided a direct pathway to N-substituted amines like N-cyclohexylaniline.
The industrial importance of N-cyclohexylaniline grew with the expansion of the rubber industry, where it and its derivatives were found to be effective antioxidants, preventing the degradation of rubber products. This application spurred the development of more efficient and scalable manufacturing processes.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and industry.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1821-36-9 | |
| Molecular Formula | C₁₂H₁₇N | |
| Molecular Weight | 175.27 g/mol | |
| Appearance | Colorless to pale yellow or dark brown liquid | |
| Melting Point | 14-16 °C | |
| Boiling Point | 284 °C (lit.) | |
| Density | 0.996 g/mL at 25 °C (lit.) | |
| Solubility | Insoluble in water; soluble in organic solvents. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-cyclohexylaniline.
| Technique | Key Features | Source |
| ¹H NMR | Signals corresponding to aromatic protons, the N-H proton, and the cyclohexyl protons. | |
| ¹³C NMR | Resonances for the six distinct carbon atoms of the phenyl ring and the four distinct carbon atoms of the cyclohexyl ring. | |
| Infrared (IR) | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). | |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 175, with fragmentation patterns corresponding to the loss of cyclohexyl and phenyl fragments. |
Synthesis Methodologies
The synthesis of N-cyclohexylaniline can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and economic considerations.
Reductive Amination of Cyclohexanone with Aniline
This is one of the most common and direct methods for the synthesis of N-cyclohexylaniline. The reaction proceeds through the formation of an enamine or imine intermediate, which is then reduced in situ to the secondary amine.
Reaction: Aniline + Cyclohexanone → N-Cyclohexylaniline + H₂O
Causality Behind Experimental Choices: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd/C, PtO₂, or Raney Nickel) is often employed for its efficiency and atom economy. Alternatively, hydride reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used under milder conditions. The pH of the reaction is also important; slightly acidic conditions favor the formation of the iminium ion intermediate, accelerating the reaction.
Experimental Protocol: Catalytic Hydrogenation Route
-
Apparatus: A Parr hydrogenation apparatus or a similar high-pressure reactor.
-
Reagents:
-
Aniline (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol (as solvent)
-
-
Procedure: a. In the reactor vessel, dissolve aniline and cyclohexanone in ethanol. b. Add the Pd/C catalyst. c. Seal the reactor and purge with nitrogen, followed by hydrogen. d. Pressurize the reactor with hydrogen gas (typically 50-100 psi). e. Heat the mixture to 50-80 °C and stir vigorously. f. Monitor the reaction progress by observing the drop in hydrogen pressure. g. Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. h. Filter the reaction mixture through a pad of Celite to remove the catalyst. i. Concentrate the filtrate under reduced pressure to obtain the crude product. j. Purify the crude product by vacuum distillation.
Caption: Reductive amination of aniline and cyclohexanone.
Catalytic Hydrogenation of Diphenylamine
Another viable, though less direct, route involves the hydrogenation of diphenylamine. In this process, one of the phenyl rings is selectively reduced to a cyclohexyl ring.
Reaction: Diphenylamine + 3H₂ → N-Cyclohexylaniline
Causality Behind Experimental Choices: The key challenge in this synthesis is achieving selective hydrogenation of only one aromatic ring. This requires careful control of reaction conditions (temperature, pressure) and the choice of catalyst. Rhodium and ruthenium-based catalysts are often more effective than palladium or platinum for this selective reduction. Over-hydrogenation can lead to the formation of dicyclohexylamine.
Experimental Protocol: Selective Hydrogenation
-
Apparatus: High-pressure autoclave.
-
Reagents:
-
Diphenylamine (1.0 eq)
-
Rhodium on carbon (Rh/C, 5 mol%)
-
Methanol or Ethanol (as solvent)
-
-
Procedure: a. Charge the autoclave with diphenylamine and the solvent. b. Add the Rh/C catalyst. c. Seal the autoclave, purge with an inert gas, and then with hydrogen. d. Pressurize with hydrogen to 500-1000 psi. e. Heat the reaction to 100-150 °C with vigorous stirring. f. Monitor the reaction by TLC or GC until the starting material is consumed. g. Cool the autoclave, vent, and purge with nitrogen. h. Filter the catalyst and wash with the solvent. i. Remove the solvent in vacuo and purify the product by distillation or recrystallization.
Caption: Selective hydrogenation of diphenylamine.
Industrial Applications
N-Cyclohexylaniline serves as a crucial component in several industrial sectors.
-
Rubber Industry: It is a key precursor to various antioxidants and antiozonants used to protect rubber from degradation by oxygen and ozone. These additives are essential for extending the lifespan of tires and other rubber products.
-
Polymer Industry: N-Cyclohexylaniline can be used as a monomer or an additive to enhance the thermal stability and other properties of polymers.
-
Dye Manufacturing: It serves as an intermediate in the synthesis of certain types of dyes.
-
Pharmaceutical and Agrochemical Synthesis: The N-cyclohexylaniline scaffold is present in some biologically active molecules, making it a valuable building block in the development of new drugs and pesticides.
-
Corrosion Inhibition: It can be employed as a corrosion inhibitor, particularly in acidic environments.
Safety and Handling
N-Cyclohexylaniline is a chemical that requires careful handling.
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: It can cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or use a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
N-Cyclohexylaniline is a compound with a rich history intertwined with the development of fundamental organic reactions. Its versatile synthesis and wide range of applications, particularly in the rubber and polymer industries, underscore its continued importance. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or engineer working with this valuable chemical intermediate.
References
An In-Depth Technical Guide to the Formation Mechanism of N-cyclohexylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Synthetic Versatility of N-cyclohexylaniline Hydrochloride
N-cyclohexylaniline, a secondary amine of significant interest in organic synthesis, serves as a crucial building block for a variety of value-added chemicals, including antioxidants, vulcanization accelerators, and pharmaceutical intermediates.[1] Its hydrochloride salt form enhances stability and simplifies handling and formulation processes in various applications. A thorough understanding of its formation mechanism is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide provides a detailed exploration of the mechanistic pathways involved in the synthesis of N-cyclohexylaniline hydrochloride, grounded in established chemical principles and supported by field-proven insights.
I. The Core Synthesis: A Tale of Two Reactions
The formation of N-cyclohexylaniline hydrochloride is fundamentally a two-step process, beginning with the synthesis of the free base, N-cyclohexylaniline, followed by its conversion to the hydrochloride salt. The most prevalent and efficient method for synthesizing N-cyclohexylaniline is the reductive amination of aniline and cyclohexanone.[2][3][4][5] This powerful one-pot reaction elegantly combines a condensation and a reduction step.
Overall Reaction Scheme:
Caption: Overall synthesis of N-cyclohexylaniline hydrochloride.
This guide will dissect the mechanism of this transformation, elucidating the key intermediates and the rationale behind common experimental choices.
II. Mechanistic Deep Dive: The Reductive Amination Pathway
Reductive amination proceeds through two critical stages: the formation of an imine intermediate and its subsequent reduction.
Part A: The Genesis of the Imine - N-phenylcyclohexyl-imine
The initial step involves the acid-catalyzed reaction between the primary amine (aniline) and the carbonyl group of the ketone (cyclohexanone) to form an imine.[6] This process is reversible and involves the formation of a hemiaminal intermediate.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This results in the formation of a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral hemiaminal (also known as a carbinolamine).
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water).
-
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as another aniline molecule or the solvent) removes a proton from the nitrogen atom, yielding the final imine product, N-phenylcyclohexyl-imine, and regenerating the acid catalyst.
Caption: Mechanism of N-phenylcyclohexyl-imine formation.
Causality Behind Experimental Choices:
-
Acid Catalysis: The reaction is typically carried out under slightly acidic conditions (pH 4-5). While the initial nucleophilic attack is favored at neutral or slightly basic pH, the dehydration step is acid-catalyzed. A strongly acidic environment would protonate the starting aniline, rendering it non-nucleophilic and hindering the initial reaction.
-
Water Removal: The formation of the imine is a reversible equilibrium reaction. To drive the reaction towards the product, water is often removed as it is formed, for example, by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.
Part B: The Reduction of the Imine - Forging the Amine
Once the N-phenylcyclohexyl-imine is formed, it is reduced to N-cyclohexylaniline. This can be achieved through two primary methods: catalytic hydrogenation or the use of chemical reducing agents.
1. Catalytic Hydrogenation:
This is a widely used industrial method due to its efficiency and the production of clean byproducts.
-
Mechanism: The imine is adsorbed onto the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel). Hydrogen gas is also adsorbed onto the catalyst surface and dissociates into hydrogen atoms. These hydrogen atoms are then added across the carbon-nitrogen double bond of the imine, resulting in the formation of N-cyclohexylaniline.
Caption: Catalytic hydrogenation of N-phenylcyclohexyl-imine.
2. Chemical Reduction:
For laboratory-scale synthesis, chemical reducing agents are often employed.
-
Mechanism with Sodium Borohydride (NaBH₄): Sodium borohydride is a common and relatively mild reducing agent suitable for this transformation.[2] The hydride ion (H⁻) from the borohydride attacks the electrophilic carbon of the imine double bond. The resulting nitrogen anion is then protonated by the solvent (typically an alcohol like ethanol or methanol) to yield N-cyclohexylaniline.
Experimental Protocol: One-Pot Reductive Amination using Sodium Borohydride [2]
-
Reaction Setup: In a round-bottom flask, combine aniline and cyclohexanone (in a 1:1 to 1.2:1 molar ratio) in a suitable solvent such as ethanol or methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by techniques like TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water to decompose any unreacted sodium borohydride.
-
Workup and Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
III. The Final Step: Formation of the Hydrochloride Salt
The conversion of the basic N-cyclohexylaniline to its hydrochloride salt is a straightforward acid-base neutralization reaction.[7]
Mechanism: The lone pair of electrons on the nitrogen atom of N-cyclohexylaniline acts as a Brønsted-Lowry base and accepts a proton from hydrochloric acid. This results in the formation of the N-cyclohexyl anilinium cation and the chloride anion, which are held together by ionic bonds.
Caption: Formation of N-cyclohexylaniline hydrochloride.
Experimental Protocol: Hydrochloride Salt Formation [7]
-
Dissolution: Dissolve the purified N-cyclohexylaniline in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl in a compatible organic solvent) to the stirred solution of the amine.
-
Precipitation: The N-cyclohexylaniline hydrochloride salt will typically precipitate out of the solution as a white solid.
-
Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent to remove any impurities, and dry under vacuum.
IV. Data Presentation and Characterization
The successful synthesis of N-cyclohexylaniline and its hydrochloride salt should be confirmed by various analytical techniques.
Table 1: Physicochemical Properties of N-cyclohexylaniline
| Property | Value |
| Molecular Formula | C₁₂H₁₇N |
| Molar Mass | 175.27 g/mol [8] |
| Appearance | Dark brown liquid[8] |
| Boiling Point | 191-192 °C (73 mmHg)[9] |
| Melting Point | 14-15 °C[9] |
| Density | 0.996 g/mL at 20 °C[8][9] |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum of N-cyclohexylaniline will show a characteristic N-H stretching vibration in the region of 3350-3500 cm⁻¹. The C-N stretching vibration will appear in the 1250-1350 cm⁻¹ region. Upon formation of the hydrochloride salt, a broad absorption band corresponding to the N⁺-H stretching of the ammonium salt will appear in the 2200-3000 cm⁻¹ range.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals corresponding to the aromatic protons of the phenyl group, the protons of the cyclohexyl ring, and a signal for the N-H proton.
-
¹³C NMR: The spectrum will display distinct signals for the carbons of the phenyl and cyclohexyl groups.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of N-cyclohexylaniline.
V. Conclusion
The formation of N-cyclohexylaniline hydrochloride via the reductive amination of aniline and cyclohexanone is a robust and versatile synthetic route. A comprehensive understanding of the underlying mechanisms, from imine formation to reduction and subsequent salt formation, empowers researchers to make informed decisions regarding reaction conditions, catalysts, and purification strategies. This in-depth guide provides a solid foundation for the successful and efficient synthesis of this important chemical intermediate.
VI. References
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. (2021). Available at: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. (2006). Available at: [Link]
-
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. (2021). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
N-Cyclohexylaniline. PubChem. Available at: [Link]
-
Method for production of cyclohexylamines. Google Patents. Available at:
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]
-
Purification of cyclohexylamine. Google Patents. Available at:
-
Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. (2021). Available at: [Link]
-
The method of aniline hydrogenation synthesis cyclohexylamine. Google Patents. Available at:
-
Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. (2015). Available at: [Link]
-
method for salt preparation. Google Patents. Available at:
-
Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. ResearchGate. (2022). Available at: [Link]
-
N-cyclohexylaniline. ChemBK. Available at: [Link]
-
N-Phenylcyclohexylamine. NIST WebBook. Available at: [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Pharmaceutical Technology. (2003). Available at: [Link]
-
Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt. Molecules. (2012). Available at: [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]
-
Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports. (2024). Available at: [Link]
-
Reductive Amination. Organic Chemistry Tutor. Available at: [Link]
-
Synthesis of Saturated N-Heterocycles via a Catalytic Hydrogenation Cascade. ChemCatChem. (2019). Available at: [Link]
-
Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline. Google Patents. Available at:
-
Salt Selection in Drug Development. Pharmaceutical Technology. (2007). Available at: [Link]
-
Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. Kent Academic Repository. (2020). Available at: [Link]
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Electrochemical Profiling of N-Cyclohexylaniline Hydrochloride: Mechanisms, Kinetics, and Applications
[1]
Abstract
This technical guide provides a comprehensive electrochemical analysis of N-cyclohexylaniline hydrochloride (N-CHA[1]·HCl), a secondary aromatic amine with significant utility in corrosion inhibition and organic synthesis.[1][2] We explore its anodic oxidation pathways, adsorption kinetics on metallic surfaces, and voltammetric behavior.[1][2] By synthesizing experimental data with mechanistic principles, this document serves as a blueprint for researchers utilizing N-CHA·HCl in electrochemical environments.
Introduction & Molecular Architecture[2][3]
N-Cyclohexylaniline Hydrochloride (CAS: 64316-73-0 for the salt; 1821-36-9 for free base) combines an electron-rich aromatic aniline moiety with a steric cyclohexyl ring.[1][2] In electrochemical contexts, this structure dictates its dual functionality:
-
Redox Active Center: The nitrogen lone pair facilitates anodic oxidation, leading to radical cation formation.[1][2]
-
Surface Active Agent: The amphiphilic nature (hydrophobic rings + hydrophilic ammonium headgroup in acid) drives adsorption at electrode interfaces, forming protective barriers against corrosion.[1][2]
Physicochemical Baseline
| Property | Value / Characteristic | Relevance to Electrochemistry |
| Molecular Formula | Electrolyte compatibility | |
| pKa (Conjugate Acid) | ~5.46 (Predicted) | Determines protonation state vs. pH |
| Solubility | Soluble in polar organic solvents; HCl salt soluble in water/acid | Key for aqueous corrosion studies |
| Oxidation Potential | +0.8 to +1.2 V vs. SCE | Window of electrochemical stability |
Fundamental Electrochemical Behavior[3][5][6]
Cyclic Voltammetry (CV) Profile
In non-aqueous media (e.g., Acetonitrile/TBAPF6), N-CHA·HCl exhibits a characteristic anodic response typical of N-alkyl substituted anilines.[1][2]
-
Primary Oxidation (
): An irreversible anodic peak occurs in the range of +0.85 V to +1.10 V vs. SCE . This corresponds to the one-electron oxidation of the nitrogen lone pair to form a radical cation ( ). -
Reversibility: The process is chemically irreversible at low scan rates (
) due to rapid follow-up chemical reactions (EC mechanism).[1][2] -
Coupling Reactions: Unlike primary anilines which readily form polyaniline, the steric bulk of the cyclohexyl group at the nitrogen hinders "head-to-tail" coupling. Instead, dimerization often occurs via the para-position of the phenyl ring (tail-to-tail coupling) to form benzidine derivatives.
Anodic Oxidation Mechanism
The oxidation follows an
Figure 1: Proposed anodic oxidation pathway of N-cyclohexylaniline involving radical cation formation and subsequent dimerization.
Application: Corrosion Inhibition in Acidic Media[1][7][8]
The most industrially relevant electrochemical property of N-CHA·HCl is its behavior as a mixed-type corrosion inhibitor for carbon steel in acidic environments (e.g., 1M HCl).[1][2]
Mechanism of Inhibition
In strong acid (
-
Physisorption: Electrostatic attraction between the positively charged ammonium center and the negatively charged metal surface (induced by
bridge).[1][2] -
Chemisorption: Interaction of the
-electrons from the phenyl ring and the lone pair of the nitrogen (if deprotonated locally) with the metal d-orbitals.
Electrochemical Impedance Spectroscopy (EIS)
EIS is the gold standard for validating the inhibition efficiency.
-
Nyquist Plot: Characterized by a single capacitive loop, indicating charge transfer control.[1][2] The diameter of the semicircle (
) increases with N-CHA·HCl concentration. -
Bode Plot: Shows an increase in phase angle maximum (
) and absolute impedance at low frequencies, confirming the formation of a protective adsorption layer.
Equivalent Circuit Model
To quantify the inhibition, experimental data is fitted to a Randles circuit modified with a Constant Phase Element (CPE) to account for surface heterogeneity.
Figure 2: Equivalent circuit model (Randles) used to fit EIS data. Rs: Solution Resistance, Rct: Charge Transfer Resistance, CPEdl: Double Layer Constant Phase Element.
Data Summary: Inhibition Efficiency
Typical values for N-alkyl aniline derivatives in 1M HCl on Carbon Steel.
| Inhibitor Conc.[1][2][3][4] (mM) | Inhibition Efficiency ( | ||
| Blank (0) | 25 - 40 | 150 - 200 | - |
| 1.0 | 150 - 200 | 80 - 100 | 75 - 85% |
| 5.0 | 300 - 450 | 40 - 60 | 88 - 95% |
| 10.0 | 500 - 650 | 20 - 30 | > 95% |
Note: Efficiency is calculated as
Experimental Protocols
Protocol A: Cyclic Voltammetry (Redox Characterization)
Objective: Determine oxidation potential and reversibility.[1][2][5]
-
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile ( ). -
Analyte Addition: Add N-CHA·HCl to reach a concentration of 1.0 mM.[1][2][6][4] Note: If solubility is an issue in pure MeCN, use a 1:1 MeCN:Water mix, though this alters the potential window.
-
Cell Setup:
-
Measurement:
Protocol B: Electrochemical Impedance Spectroscopy (Corrosion Study)
Objective: Measure corrosion inhibition efficiency.
-
Specimen Prep: Carbon steel coupon (
exposed area), abraded with SiC paper (up to 1200 grit), degreased with acetone.[1][2] -
Solution: 1.0 M HCl (aq) containing varying concentrations of N-CHA·HCl (0.5 mM to 10 mM).
-
OCP Stabilization: Immerse electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
-
EIS Run:
References
-
Smolecule . (2023).[1][2] N-cyclohexylaniline Hydrochloride Properties and Applications. Retrieved from [1]
-
PubChem . (2025).[1][2] N-Cyclohexylaniline Compound Summary. National Library of Medicine.[1][2] Retrieved from [1]
-
Bard, A. J. (1992).[1][2] Application of Rapid Scan Cyclic Voltammetry to a Study of the Oxidation and Dimerization of N,N-Dimethylaniline. Journal of Electroanalytical Chemistry. Retrieved from
-
ResearchGate . (2025). Electrochemical Impedance Spectroscopy and its Applications in Corrosion Research. Retrieved from
-
MDPI . (2022).[1][2] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [1]
Sources
- 1. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abechem.com [abechem.com]
Methodological & Application
Precision Synthesis of N-Cyclohexylaniline via Reductive Amination
Application Note & Protocol Guide
Abstract
This application note details the synthesis of N-cyclohexylaniline (CAS: 1821-36-9), a critical intermediate in the manufacturing of rubber antioxidants, vulcanization accelerators, and pharmaceutical precursors. We compare two distinct methodologies: a high-fidelity bench-scale protocol using Sodium Triacetoxyborohydride (STAB) and a scalable catalytic hydrogenation route suitable for process development. Emphasis is placed on mechanistic control, specifically managing the imine-enamine equilibrium and preventing over-alkylation.
Introduction & Strategic Significance
Reductive amination is the preferred method for constructing C-N bonds because it avoids the harsh conditions of direct alkylation and the over-alkylation byproducts associated with alkyl halides.
For N-cyclohexylaniline , the coupling of aniline (weak nucleophile, pKa ~4.[1]6) and cyclohexanone (sterically hindered ketone) presents specific challenges:
-
Nucleophilicity: Aniline's lone pair is delocalized, making imine formation slower than with aliphatic amines.[1]
-
Sterics: The formation of the bulky cyclohexyl group minimizes dialkylation, but steric hindrance can retard the initial attack.
This guide prioritizes Sodium Triacetoxyborohydride (STAB) for research applications due to its mildness and selectivity, avoiding the toxicity of cyanoborohydrides and the fire hazards of pyrophoric hydrogenation catalysts.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through two distinct phases: Imine Formation and Hydride Transfer .[2]
The Chemical Pathway[3]
-
Hemiaminal Formation: Aniline attacks the carbonyl carbon of cyclohexanone. Acid catalysis (AcOH) aids this by activating the ketone oxygen.
-
Dehydration: The hemiaminal loses water to form the N-cyclohexylideneanilinium ion (Imine).
-
Reduction: The borohydride reagent selectively delivers a hydride (
) to the iminium carbon. STAB is crucial here; it is less basic than and does not reduce the ketone competitively at a significant rate.
Mechanistic Diagram (Graphviz)
Figure 1: Mechanistic pathway of reductive amination. The stability of the Iminium Ion is the rate-determining factor for reduction efficiency.
Protocol A: Bench-Scale Synthesis (STAB Method)
Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB).[1] Unlike
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Aniline | 1.0 | Substrate | Limiting reagent. |
| Cyclohexanone | 1.1 - 1.2 | Carbonyl Source | Slight excess drives equilibrium. |
| NaBH(OAc)3 | 1.4 - 1.5 | Reducing Agent | Moisture sensitive; weigh quickly. |
| Acetic Acid | 1.0 - 2.0 | Catalyst | Promotes imine formation. |
| DCE or THF | Solvent | Medium | DCE (1,2-Dichloroethane) is standard; THF is a greener alternative. |
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Solvation: Add Aniline (10 mmol, 0.93 g) and Cyclohexanone (11 mmol, 1.08 g) to the flask. Dissolve in DCE (30 mL).
-
Activation: Add Acetic Acid (10-20 mmol, 0.6 - 1.2 mL). Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.
-
Expert Tip: If the substrate is sterically hindered, adding molecular sieves (4Å) at this stage helps remove water and drive imine formation.
-
-
Reduction: Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm. Add Sodium Triacetoxyborohydride (14 mmol, 3.0 g) in 3 portions over 10 minutes.
-
Reaction: Remove ice bath and stir at RT.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2) or GC-MS after 2 hours. Aniline consumption indicates completion.
-
-
Quench: Quench by adding saturated aqueous
(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate (
mL). Wash combined organics with Brine. Dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol B: Scale-Up (Catalytic Hydrogenation)
Rationale: For quantities >100g, hydride reagents become cost-prohibitive and generate excessive boron waste. Heterogeneous catalysis is the industrial standard.
Reagents
-
Catalyst: 5% Pt/C or 5% Pd/C (sulfided forms are often preferred to prevent ring hydrogenation of the aniline phenyl group).
-
Hydrogen Source:
gas (Balloon for <5g, Parr Shaker/Autoclave for >5g). -
Solvent: Methanol or Ethanol.[3]
Workflow Diagram (Graphviz)
Figure 2: Process flow for catalytic hydrogenation. Safety interlocks regarding H2 pressure are mandatory.
Key Process Parameters
-
Pressure: 1–5 atm (
). Higher pressures increase rate but risk hydrogenating the aromatic ring to form dicyclohexylamine. -
Temperature: 40–60°C.
-
Selectivity Control: If over-reduction (phenyl ring saturation) is observed, switch to Pt/C or add a catalyst poison (e.g., thiophene traces) to dampen activity.
Process Control & Troubleshooting
Data below summarizes common failure modes and corrective actions.
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent / Old Reagent | STAB decomposes in water. Use dry solvents; check reagent activity. |
| Dialkylation | Excess Ketone / High Temp | Unlikely with cyclohexanone due to sterics, but ensure 1:1.1 stoichiometry. |
| Cyclohexanol byproduct | Direct Ketone Reduction | STAB is too active or pH is too low. Ensure pH > 4. Add amine before reducing agent. |
| No Reaction | Steric Bulk | Add 4Å Molecular Sieves to force imine formation before adding STAB. |
Safety & Handling
-
Sodium Triacetoxyborohydride: Reacts with water to release Hydrogen gas (flammable) and Acetic Acid. Handle in a fume hood.
-
Aniline: Toxic by inhalation and skin contact. Induces methemoglobinemia. Double-gloving (Nitrile) recommended.
-
Hydrogenation:
is explosive. Ensure reactor is grounded to prevent static discharge.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]
- Core reference for the STAB protocol.
-
Grosser, F. R. (1983). "Production of cyclohexylamine."[6][7][8][9] U.S. Patent 4,384,142.
- Industrial context for hydrogen
-
Sigma-Aldrich. "N-Cyclohexylaniline Product Sheet & SDS."
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. US4384142A - Production of cyclohexylamine - Google Patents [patents.google.com]
- 8. US4914239A - Method for production of cyclohexylamines - Google Patents [patents.google.com]
- 9. CN109651164A - The method of aniline hydrogenation synthesis cyclohexylamine - Google Patents [patents.google.com]
- 10. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Cyclohexylaniline | 1821-36-9 [sigmaaldrich.com]
The Art of C-N Bond Formation: A Senior Application Scientist's Guide to Palladium-Catalyzed Synthesis of N-Cyclohexylaniline Derivatives
Introduction: The Significance of the N-Cyclohexylaniline Scaffold
In the landscape of modern synthetic chemistry, the N-cyclohexylaniline moiety has emerged as a privileged structural motif. Its presence is notable in a variety of bioactive molecules and advanced functional materials. For researchers, scientists, and drug development professionals, mastering the synthesis of these derivatives is not merely an academic exercise but a critical step in the innovation pipeline. In medicinal chemistry, the lipophilic and three-dimensional nature of the cyclohexyl group can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1] In materials science, N-cyclohexylaniline derivatives are being explored as building blocks for hole-transporting materials in organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, owing to their potential to influence molecular packing and electronic properties.[2][3]
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed synthesis of N-cyclohexylaniline derivatives, primarily through the lens of the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, provide detailed, field-proven protocols, and offer insights into the selection of catalysts, ligands, and reaction conditions to empower you to achieve high-yielding and reproducible results in your laboratory.
The Engine of C-N Cross-Coupling: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[4][5] The reaction's success, particularly with sterically demanding secondary amines like cyclohexylamine, hinges on a deep understanding of its catalytic cycle and the judicious selection of each component.
The Catalytic Cycle: A Symphony of Elementary Steps
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent.
"L-Pd(0)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=plaintext]; "Ar-Pd(II)-X(L)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ligand Exchange & Amine Coordination" [shape=plaintext]; "Ar-Pd(II)-NHR'R''(L)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Deprotonation" [shape=plaintext]; "Ar-Pd(II)-NR'R''(L)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=plaintext]; "Product (Ar-NR'R'')" [shape=ellipse, fillcolor="#FFFFFF", style=filled];
"L-Pd(0)" -> "Oxidative Addition" [label="Ar-X"]; "Oxidative Addition" -> "Ar-Pd(II)-X(L)"; "Ar-Pd(II)-X(L)" -> "Ligand Exchange & Amine Coordination" [label="R'R''NH"]; "Ligand Exchange & Amine Coordination" -> "Ar-Pd(II)-NHR'R''(L)"; "Ar-Pd(II)-NHR'R''(L)" -> "Deprotonation" [label="Base"]; "Deprotonation" -> "Ar-Pd(II)-NR'R''(L)"; "Ar-Pd(II)-NR'R''(L)" -> "Reductive Elimination"; "Reductive Elimination" -> "Product (Ar-NR'R'')"; "Reductive Elimination" -> "L-Pd(0)" [label="Regeneration"]; }
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent Pd(0) complex, forming a Pd(II) intermediate. The reactivity order for the aryl halide is generally I > Br > OTf > Cl.[6]
-
Ligand Exchange and Amine Coordination: The amine (in this case, cyclohexylamine) coordinates to the Pd(II) center, displacing the halide.
-
Deprotonation: A base is crucial to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the reaction conditions.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the N-cyclohexylaniline derivative is released from the palladium center, regenerating the active Pd(0) catalyst.
Key Reagents and Their Strategic Selection
The success of the synthesis of N-cyclohexylaniline derivatives is not a matter of chance but of deliberate and informed choices of the reaction components.
Palladium Precatalysts: The Ignition Key
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols often favor the use of pre-formed palladium precatalysts. These are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. The use of precatalysts offers several advantages, including improved reproducibility, higher activity, and lower catalyst loadings.
Ligands: The Architect of Reactivity
The ligand is arguably the most critical component of the catalytic system. For the coupling of a sterically hindered secondary amine like cyclohexylamine, bulky and electron-rich phosphine ligands are essential. These ligands promote both the oxidative addition and the crucial reductive elimination steps. The Buchwald laboratory has developed a portfolio of highly effective biarylphosphine ligands that have become the gold standard for challenging C-N cross-coupling reactions.
-
Why Bulky and Electron-Rich? The steric bulk of the ligand facilitates the formation of a monoligated palladium species, which is believed to be the active catalyst in many cases. The electron-donating nature of the ligand increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide.
Bases: The Proton Shuttle
The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, but it can also influence the catalyst's activity and stability. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation.[7]
Solvents: The Reaction Medium
The choice of solvent is dictated by the solubility of the reactants and the catalyst, as well as the reaction temperature. Aprotic solvents with relatively high boiling points are typically employed. Toluene, dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are common choices.
Experimental Protocols and Application Data
The following section provides detailed, step-by-step protocols for the synthesis of N-cyclohexylaniline derivatives, along with tabulated data showcasing the scope of the reaction with various aryl halides.
General Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed synthesis of N-cyclohexylaniline derivatives.
subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Reagents" [label="Weigh Aryl Halide,\nCyclohexylamine, Base,\nPd Precatalyst, & Ligand"]; "Solvent" [label="Add Anhydrous Solvent"]; "Inert" [label="Degas with N2 or Ar"]; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#E6F4EA"; "Heating" [label="Heat to Desired\nTemperature with Stirring"]; "Monitoring" [label="Monitor by TLC or GC-MS"]; }
subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor="#FEF7E0"; "Quench" [label="Cool to RT & Quench"]; "Extract" [label="Extract with Organic Solvent"]; "Dry" [label="Dry Organic Layer & Concentrate"]; "Purify" [label="Purify by Column Chromatography"]; }
"Reagents" -> "Solvent" -> "Inert" -> "Heating" -> "Monitoring" -> "Quench" -> "Extract" -> "Dry" -> "Purify"; }
Protocol 1: Synthesis of N-(4-methoxyphenyl)cyclohexanamine
This protocol details the synthesis of a representative N-cyclohexylaniline derivative using a common Buchwald-Hartwig catalyst system.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Cyclohexylamine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by cyclohexylamine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)cyclohexanamine.
Data Table: Substrate Scope for the Synthesis of N-Cyclohexylaniline Derivatives
The following table summarizes the results for the palladium-catalyzed coupling of cyclohexylamine with a variety of aryl halides, demonstrating the versatility of this methodology.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 92 | [8] |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 88 | [9] |
| 3 | 1-Bromo-4-fluorobenzene | [Pd(allyl)Cl]₂ / BrettPhos | LiHMDS | 2-MeTHF | 80 | 18 | 95 | N/A |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 78 | [6] |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 100 | 16 | 94 | N/A |
Note: The data in this table is representative and compiled from various sources in the chemical literature. Specific yields and reaction times may vary based on the exact experimental conditions.
Troubleshooting and Field-Proven Insights
-
Low Yields: Incomplete reactions can often be attributed to impure reagents or solvents, insufficient degassing, or an inappropriate catalyst/ligand system. Ensure all reagents are of high purity and solvents are anhydrous. Consider screening different ligands if yields remain low.
-
Side Reactions: The formation of hydrodehalogenation products can occur, particularly with electron-rich aryl halides. Using a slightly higher excess of the amine and ensuring a thoroughly inert atmosphere can mitigate this.
-
Catalyst Decomposition: The formation of palladium black is a sign of catalyst decomposition. This can be caused by impurities or inappropriate reaction temperatures. The use of robust ligands and precatalysts can enhance catalyst stability.
Conclusion
The palladium-catalyzed synthesis of N-cyclohexylaniline derivatives via the Buchwald-Hartwig amination is a robust and versatile methodology that has become indispensable in modern synthetic chemistry. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently access a wide array of these valuable compounds. The protocols and data presented in this guide serve as a strong foundation for your synthetic endeavors, empowering you to explore new frontiers in drug discovery and materials science.
References
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubChem. (n.d.). N-Cyclohexylaniline. Retrieved from [Link]
-
ResearchGate. (2025, August 6). n-Type Organic Semiconductors in Organic Electronics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to novel hole‐transporting materials based on substituted cyclobutane. Retrieved from [Link]
-
PMC. (2025, March 31). Mechanochemistry for the Sustainable Synthesis of Organic Hole Transport Materials in Perovskite Solar Cells. Retrieved from [Link]
-
Khalifa University. (2023, October 20). Development of New N-Type Semiconductor for Advanced Electronic Applications. Retrieved from [Link]
-
Frontiers. (n.d.). Organic Electronics From Synthesis To Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The most common linkers in bioactive molecules and their bioisosteric replacement network. Retrieved from [Link]
-
PMC. (2022, September 2). Bioactive Molecules: Structures, Functions, and Potential Uses for Cancer Prevention and Targeted Therapies. Retrieved from [Link]
-
MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of drugs and drug candidates containing cyclohexylamines. Retrieved from [Link]
-
PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. Retrieved from [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of the intramolecular Buchwald-Hartwig N-arylation a. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope in Buchwald‐Hartwig coupling. Reaction condition: 12 a.... Retrieved from [Link]
-
NIH. (n.d.). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Organic materials for organic electronic devices. Retrieved from [Link]
-
CoLab. (2024, January 1). From cyclohexanol to aniline: a novel dehydrogenation-amination-dehydrogenation strategy based on Pt-based catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Materials for organic and hybrid inorganic/organic electronics. Retrieved from [Link]
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Application Note: 1H NMR Characterization of N-Cyclohexylaniline Hydrochloride
Abstract
This application note details the protocol for the structural characterization of N-cyclohexylaniline Hydrochloride using proton nuclear magnetic resonance (
Introduction & Chemical Context
N-Cyclohexylaniline (CAS: 1821-36-9) consists of a secondary amine linking a phenyl ring and a cyclohexane ring.[1][2][3] Upon treatment with hydrochloric acid, the nitrogen is protonated, forming the hydrochloride salt.[1]
The "Salt Effect" in NMR
Characterizing the salt form differs significantly from the free base:
-
Ammonium Protons: The secondary amine becomes an ammonium ion (
).[1] In non-exchanging solvents, this results in a distinct, broad downfield signal (8.0–10.0 ppm) representing two protons.[1] -
Deshielding: The positive charge on the nitrogen exerts an inductive electron-withdrawing effect, shifting adjacent protons (the cyclohexyl methine and aromatic ortho-protons) downfield compared to the free base.[1]
-
Solubility: The ionic lattice of the HCl salt renders it insoluble in non-polar solvents like
.[1]
Materials and Methods
Solvent Selection Strategy
For hydrochloride salts, DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent for two reasons:
-
Solubility: It effectively dissolves the ionic salt lattice.[1]
-
Exchange Suppression: Unlike
or , DMSO-d₆ is aprotic.[1][4] It prevents the rapid chemical exchange of the acidic ammonium protons ( ) with the solvent, allowing them to be integrated and verified.
Instrument Parameters
-
Frequency: 400 MHz or higher (recommended for resolving cyclohexyl multiplets).
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1]
-
Relaxation Delay (D1): Set to
seconds. The ammonium protons often have longer relaxation times; insufficient delay will lead to under-integration of the salt stoichiometry.[1] -
Temperature: 298 K (25°C).[1]
Experimental Protocol
Sample Preparation Workflow
The following diagram outlines the critical steps to ensure a moisture-free sample, which is vital for seeing the ammonium peak.
Figure 1: Sample preparation workflow emphasizing moisture control to prevent ammonium proton exchange.
Step-by-Step Procedure
-
Desiccation: Dry the N-cyclohexylaniline HCl salt under high vacuum to remove trace water. Water in DMSO appears at ~3.33 ppm and can overlap with the cyclohexyl methine proton.[1]
-
Dissolution: Dissolve 5–10 mg of the salt in 0.6 mL of DMSO-d₆. Cap the tube immediately.
-
Shimming: Shim carefully on the FID. Good shimming is critical to resolve the fine splitting of the aromatic region.[1]
-
Acquisition: Acquire 16 to 32 scans.
-
Referencing: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm .
Results and Discussion
Spectral Assignments
The spectrum is divided into three distinct regions: the Ammonium (downfield), Aromatic (mid-field), and Aliphatic (upfield).
Table 1: 1H NMR Data for N-Cyclohexylaniline HCl in DMSO-d₆
| Position | Group | Shift ( | Integ. | Multiplicity | Notes |
| NH | Ammonium | 8.50 – 9.50 | 2H | Broad Singlet | Disappears if |
| Ar-H | Phenyl (Ortho) | 7.20 – 7.40 | 2H | Multiplet | Deshielded by |
| Ar-H | Phenyl (Meta) | 7.10 – 7.25 | 2H | Multiplet | Overlap common with ortho.[1] |
| Ar-H | Phenyl (Para) | 6.80 – 7.00 | 1H | Triplet | Distinct triplet pattern.[1] |
| Cy-H | N-CH (Methine) | 3.40 – 3.70 | 1H | Multiplet (tt) | Shifted downfield from ~3.2 (free base).[1] |
| Cy-H | Aliphatic Ring | 1.00 – 2.10 | 10H | Multiplets | Complex envelope of axial/equatorial protons.[1] |
Structural Logic and Connectivity
The following diagram visualizes the correlation between the chemical structure and the observed NMR shifts, highlighting the impact of the hydrochloride salt formation.
Figure 2: Structural connectivity mapping to chemical shift regions.[1] Note the deshielding influence of the N+ center.
Detailed Interpretation
-
The Ammonium Signal: The presence of a broad signal integrating to 2 protons around 8.5–9.5 ppm confirms the formation of the salt. If this peak is missing or integrates to < 2H, the salt may have partially dissociated or the solvent is "wet" (facilitating exchange).[1]
-
The Cyclohexyl Methine (N-CH): In the free base, this proton typically appears around 3.20 ppm. In the HCl salt, the positive charge on the adjacent nitrogen pulls electron density away, shifting this peak downfield to the 3.40–3.70 ppm range. It typically appears as a triplet of triplets (tt) due to coupling with adjacent axial and equatorial protons.[1]
-
Aromatic Region: The free base aniline protons are shielded (ortho/para upfield) due to the lone pair donation of the nitrogen. Upon protonation (salt formation), the nitrogen lone pair is occupied.[1] The group becomes electron-withdrawing, shifting the aromatic protons downfield back toward the standard benzene range (7.2 ppm).
Troubleshooting & Tips
Common Issue: "Missing" Ammonium Peak
If the broad peak at 8.5–9.5 ppm is absent:
-
Water Contamination: Check the water peak at 3.33 ppm. If it is large, proton exchange is too fast.[1] Solution: Use a fresh ampoule of DMSO-d₆ or add activated molecular sieves to the tube.[1]
-
Trace Acid/Base: Trace residual free base will catalyze exchange.[1]
Common Issue: Overlap at 3.5 ppm
The N-CH signal often overlaps with the water peak in DMSO (3.33 ppm) or residual Methanol (3.16 ppm) if used in synthesis.
-
Validation: Run a COSY (Correlation Spectroscopy) experiment. The N-CH proton will show cross-peaks to the cyclohexyl
protons at ~1.8 ppm, whereas water/methanol will show no correlations.[1]
References
-
SDBS Spectral Database for Organic Compounds. N-Cyclohexylaniline (Free Base) Mass and NMR spectra.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Chapter 3: Proton NMR of Amines and Amine Salts). Wiley.[1]
-
PubChem Compound Summary. N-Cyclohexylaniline (CID 74567).[1] National Center for Biotechnology Information.[1] [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for solvent effects on ammonium acidity). [Link]
Sources
Using N-cyclohexylaniline Hydrochloride as a precursor in pharmaceutical synthesis
Application Note: N-Cyclohexylaniline Hydrochloride as a Lipophilic Scaffold in Medicinal Chemistry
Executive Summary
This application note details the utility of N-cyclohexylaniline hydrochloride (CAS 1821-36-9) as a robust precursor for introducing the N-cyclohexyl-N-phenyl pharmacophore into drug candidates.[1] While the free base is prone to oxidation and difficult to handle as a viscous oil, the hydrochloride salt offers superior stoichiometry control, shelf stability, and ease of handling.
In modern drug discovery, this scaffold is critical for "Escaping Flatland" —a medicinal chemistry strategy replacing planar phenyl rings with aliphatic bioisosteres (cyclohexyl) to improve solubility, metabolic stability, and target complementarity [1]. This guide provides validated protocols for utilizing the HCl salt directly in cross-coupling and acylation workflows.
Technical Profile & Specifications
Table 1: Physicochemical Properties
| Property | Specification | Relevance to Synthesis |
| Chemical Name | N-Cyclohexylaniline Hydrochloride | Precursor Scaffold |
| CAS Number | 1821-36-9 (Free base); Salt forms vary | Identity Verification |
| Molecular Weight | 211.73 g/mol (HCl salt) | Stoichiometry Calculation |
| Appearance | White to off-white crystalline solid | Easy weighing vs. viscous oil |
| Solubility | Soluble in MeOH, DMSO; Low in Et₂O | Solvent selection for salt break |
| pKa (Conjugate Acid) | ~5.5 (Aniline nitrogen) | Base selection for deprotonation |
| Stability | Hygroscopic; store under inert gas | Prevent hydrolysis/clumping |
Application Logic: The "In-Situ Salt Break" Strategy
Direct use of amine salts in organometallic catalysis (e.g., Buchwald-Hartwig) or amide coupling requires a specific neutralization strategy.[1] The "In-Situ Salt Break" eliminates the need for a separate extraction step, reducing solvent waste and preventing oxidation of the free amine.[1]
Mechanism of Action:
-
Solubilization: The salt is suspended in the reaction solvent.[1]
-
Neutralization: A base with a pKa > 10 (e.g., NaOtBu, Cs₂CO₃) deprotonates the ammonium species.[1]
-
Catalytic Entry: The free secondary amine enters the catalytic cycle (Pd-catalyzed) or nucleophilic attack (acylation).[1]
Workflow Visualization
Figure 1: The "In-Situ Salt Break" workflow allows for the direct use of the stable HCl salt in sensitive metal-catalyzed reactions.[1]
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Target: Synthesis of bulky tertiary amines for GPCR ligand libraries.[1]
Rationale: The cyclohexyl group provides steric bulk that prevents catalyst poisoning but requires specific ligands (e.g., Buchwald dialkylbiaryl phosphines) for efficient coupling.
Reagents:
-
N-Cyclohexylaniline HCl (1.0 equiv)
-
Aryl Bromide (1.1 equiv)[1]
-
Base: Sodium tert-butoxide (NaOtBu) (2.2 equiv - Critical: 1 eq to neutralize HCl, 1.2 eq for reaction)[1]
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)[1]
-
Ligand: XPhos or RuPhos (2-4 mol%)
-
Solvent: Toluene or Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Vessel Prep: Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
Solids Addition: Charge the tube with N-Cyclohexylaniline HCl (1.0 mmol, 212 mg), NaOtBu (2.2 mmol, 211 mg), Pd precursor, and Ligand.
-
Note: Adding the base directly to the salt before solvent addition ensures rapid neutralization upon stirring.[1]
-
-
Solvent Addition: Add anhydrous Toluene (4 mL).
-
Degassing: Sparge with Argon for 5 minutes.
-
Reaction: Seal the vessel and heat to 100°C for 12–18 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts.[1]
-
Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
Validation Criteria:
-
TLC: Disappearance of the secondary amine (Rf ~0.4 in 9:1 Hex/EtOAc) and appearance of a fluorescent tertiary amine spot (Rf ~0.7).[1]
-
1H NMR: Disappearance of the broad N-H singlet (~3.5 ppm).[1] Retention of the cyclohexyl multiplet (1.0–2.0 ppm).[1]
Protocol B: Acylation for Amide Synthesis
Target: Synthesis of N-cyclohexyl-N-phenyl amides (Anti-inflammatory scaffolds).[1]
Rationale: Acylation of bulky secondary amines can be sluggish.[1] Using the HCl salt with an organic base in a biphasic system (Schotten-Baumann) or homogenous DCM system is effective.[1]
Reagents:
-
N-Cyclohexylaniline HCl (1.0 equiv)
-
Acyl Chloride (1.2 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv )[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure:
-
Suspension: Suspend N-Cyclohexylaniline HCl (1.0 mmol) in DCM (5 mL) at 0°C.
-
Liberation: Add DIPEA (2.5 mmol) dropwise. Stir for 10 minutes until the solution becomes clear (indicating free base formation).
-
Addition: Add the Acyl Chloride dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature and stir for 4 hours.
-
Quench: Wash with 1M HCl (to remove unreacted amine/pyridine) followed by sat. NaHCO₃.
-
Isolation: Dry organic layer over MgSO₄ and concentrate.
Structural Logic & Bioisosterism
The N-cyclohexyl group is not merely a "greasy" handle; it is a strategic bioisostere.[1]
Figure 2: Medicinal chemistry rationale for selecting the N-cyclohexyl scaffold over traditional diphenylamine structures.[1]
Safety & Handling
-
Hazard Class: Acute Tox. 4 (Oral/Dermal), Skin Sens. 1.[1]
-
Specific Warning: N-cyclohexylaniline is a known skin sensitizer.[1] The HCl salt reduces volatility but dust inhalation must be avoided.[1]
-
PPE: Nitrile gloves, lab coat, and P95 dust mask or fume hood usage are mandatory.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]
-
National Center for Biotechnology Information.[1] (2023).[1][2][3][4] PubChem Compound Summary for CID 74567, N-Cyclohexylaniline.[1] PubChem. Link
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link[1]
Sources
- 1. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 4. Buy N-cyclohexylaniline Hydrochloride | 64316-73-0 [smolecule.com]
N-Cyclohexylaniline Hydrochloride in Catalysis: Application Notes and Protocols for Advanced C-N Cross-Coupling Reactions
Introduction: Unveiling the Dual Role of N-Cyclohexylaniline in Modern Catalysis
In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone for the construction of molecules pivotal to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Among the methodologies developed, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool.[1][3][4] This guide focuses on N-cyclohexylaniline, a secondary amine that, while often viewed as a simple building block, plays a nuanced and critical role in these complex catalytic systems.[5]
This document moves beyond a superficial treatment of N-cyclohexylaniline as a mere reagent. We will explore its function from a mechanistic perspective, treating it as an integral component of the catalytic cycle that transiently serves as a ligand to the palladium center. The bulky cyclohexyl group and the electronic nature of the aniline moiety impart specific steric and electronic effects that influence the course of the reaction.[6] Understanding these properties is key to optimizing reaction conditions and achieving desired synthetic outcomes.
The hydrochloride salt of N-cyclohexylaniline is often a convenient starting material due to its stability and ease of handling. In a typical reaction, the free base is generated in situ through the action of a stoichiometric base, which then participates in the catalytic cycle. This guide will provide a comprehensive protocol for a representative palladium-catalyzed C-N cross-coupling reaction, elucidating the causality behind each experimental step and providing a framework for researchers to apply this chemistry in their own work.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of N-cyclohexylaniline is essential for its safe and effective use in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Appearance | Colorless to pale yellow or dark brown liquid |
| Boiling Point | 191-192 °C (at 73 mmHg) |
| Melting Point | 14-15 °C |
| Density | 0.996 g/mL (at 20 °C) |
| Solubility | Not miscible or difficult to mix in water |
| pKa | 5.46 ± 0.20 (Predicted) |
Data sourced from PubChem and other chemical suppliers.[5]
Safety and Handling: N-cyclohexylaniline is harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a tightly sealed container in a dry, dark place at room temperature.[5]
The Mechanistic Role of N-Cyclohexylaniline as a Transient Ligand
The Buchwald-Hartwig amination reaction follows a well-established catalytic cycle.[4][7] N-cyclohexylaniline, as the amine coupling partner, is not a spectator in this process. It actively participates by coordinating to the palladium center, thereby influencing the key steps of the reaction.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: N-cyclohexylaniline coordinates to the Pd(II) center. A base then removes the proton from the amine nitrogen, forming a palladium-amido complex. It is at this stage that N-cyclohexylaniline formally acts as a ligand. The steric bulk of the cyclohexyl group can influence the geometry of this intermediate and the subsequent reductive elimination step.[6]
-
Reductive Elimination: The C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Protocol: Palladium-Catalyzed Synthesis of N-Aryl-N-cyclohexylanilines
This protocol provides a detailed procedure for the coupling of an aryl bromide with N-cyclohexylaniline. This reaction is representative of the broader applications of N-cyclohexylaniline in C-N cross-coupling.
Reaction Scheme:
Ar-Br + C₆H₁₁NHC₆H₅ → Ar-N(C₆H₁₁)(C₆H₅)
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
N-cyclohexylaniline (1.2 mmol, 1.2 equiv)
-
Anhydrous toluene (5 mL per 1 mmol of aryl bromide)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (argon or nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow:
Step-by-Step Protocol:
-
Catalyst Preparation (Pre-formation of the active species):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and the chosen phosphine ligand (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
The flask is then sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. This step is crucial as the active Pd(0) catalyst and some ligands are sensitive to oxygen.
-
-
Reagent Addition:
-
To the flask containing the catalyst mixture, add anhydrous toluene (5 mL).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) followed by N-cyclohexylaniline (1.2 mmol, 1.2 equiv) via syringe. The use of a slight excess of the amine ensures complete consumption of the limiting aryl halide.
-
-
Reaction:
-
The reaction mixture is heated to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific aryl bromide.
-
The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting aryl bromide is consumed.
-
-
Workup:
-
Once the reaction is complete, the mixture is allowed to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts and palladium black. Wash the pad with additional ethyl acetate.
-
The combined filtrate is transferred to a separatory funnel and washed with brine (2 x 20 mL).
-
-
Purification:
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-aryl-N-cyclohexylaniline product.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and that the reaction was set up under a strictly inert atmosphere. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor choice of ligand | Screen different bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos). | |
| Formation of Side Products (e.g., dehalogenation of aryl halide) | Catalyst decomposition | Use a pre-catalyst or adjust the ligand-to-metal ratio. |
| Reaction time too long | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Difficulty in Purification | Streaking on TLC plate | Add a small amount of triethylamine (1%) to the chromatography eluent to suppress the basicity of the amine product. |
Conclusion
N-cyclohexylaniline hydrochloride, and its corresponding free base, are valuable and versatile reagents in modern synthetic chemistry. While not a classical ancillary ligand, its direct participation in the catalytic cycle of palladium-catalyzed aminations makes an understanding of its properties and reactivity paramount for the successful synthesis of complex arylamines. The steric hindrance provided by the cyclohexyl group and the nucleophilicity of the amine are key factors that chemists can leverage to achieve high yields and selectivity. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently employ N-cyclohexylaniline in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical research.
References
- Bala, M. et al. (2015).
-
Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 335-343. [Link]
- Fisher Scientific. (n.d.).
- Joule, J. A., & Mills, K. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Heterocyclic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexylaniline. PubChem Compound Database. [Link]
- Chemistry LibreTexts. (2023).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Girolami, G. S. (2022). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. Organometallics, 41(24), 3735–3745. [Link]
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Application Notes & Protocols: N-Cyclohexylaniline Hydrochloride in Polymer Chemistry
Introduction: Beyond Conventional Polyaniline
N-Cyclohexylaniline, a substituted derivative of aniline, serves as a pivotal monomer in the synthesis of advanced functional polymers. While polyaniline (PANI) is a cornerstone conducting polymer, its practical application is often hampered by poor solubility in common organic solvents, making it difficult to process.[1][2] The introduction of a bulky, non-polar cyclohexyl group directly onto the nitrogen atom of the aniline monomer addresses this critical limitation. The resulting polymer, poly(N-cyclohexylaniline), exhibits enhanced solubility and processability, thereby expanding its utility in fields requiring solution-based fabrication, such as coatings, sensors, and advanced materials.[2]
This guide details the application of N-cyclohexylaniline hydrochloride as a monomer for the synthesis of soluble conducting polymers. The hydrochloride salt is particularly advantageous as it provides the necessary acidic medium for oxidative polymerization while ensuring monomer stability and solubility in the reaction medium. We will explore the underlying chemical principles, provide a detailed protocol for synthesis, and discuss the characterization of the resulting polymer.
Physicochemical Properties of N-Cyclohexylaniline
A thorough understanding of the monomer's properties is crucial for experimental design.
| Property | Value | Source |
| CAS Number | 1821-36-9 | [3] |
| Molecular Formula | C₁₂H₁₇N | [4] |
| Molecular Weight | 175.27 g/mol | [4] |
| Appearance | Dark brown or Orange liquid | [3][5] |
| Melting Point | 14-15 °C | [5] |
| Boiling Point | 191-192 °C (at 73 mmHg) | [5] |
| Density | 0.996 g/mL at 20 °C | [3] |
| Water Solubility | Not miscible or difficult to mix | [3][5] |
| pKa | 5.46 ± 0.20 (Predicted) | [5] |
Core Application: A Monomer for Soluble Conducting Polymers
The primary application of N-cyclohexylaniline hydrochloride in polymer chemistry is as a monomer for the synthesis of poly(N-cyclohexylaniline) via chemical oxidative polymerization.
Causality: The Rationale for the Cyclohexyl Group
The decision to use N-cyclohexylaniline over aniline is driven by the need to overcome the processability issues of PANI. The rigid backbone of PANI leads to strong inter-chain interactions, causing it to precipitate during synthesis and rendering it insoluble in most solvents.[2] The bulky cyclohexyl group acts as a "spacer" between polymer chains, disrupting this packing and weakening inter-chain forces. This steric hindrance enhances the polymer's solubility in organic solvents like N-Methyl-2-pyrrolidone (NMP) or Toluene, allowing for the formation of uniform thin films and facilitating its integration into various devices.[1]
Mechanism of Oxidative Polymerization
The polymerization of aniline and its derivatives is a complex chain reaction that proceeds via an oxidative coupling mechanism.[6][7] The process is initiated by an oxidizing agent in a strongly acidic environment (pH < 2.5).[6]
-
Initiation: The oxidant (e.g., ammonium persulfate) abstracts an electron from the aniline monomer to form an anilinium cation-radical.[6]
-
Propagation: This radical cation then couples with another monomer or a growing polymer chain, typically at the para-position, to form a dimer and subsequently longer oligomers. The reaction is a reactivation chain process where the terminal group of the growing chain is repeatedly activated by the oxidant to allow for the addition of the next monomer unit.[7]
-
Termination: The reaction terminates when the oxidant is consumed or through side reactions.
The resulting polymer is the emeraldine salt form, which is electrically conductive.[6] It can be converted to the non-conductive emeraldine base by treatment with a base like ammonium hydroxide.
Caption: General mechanism of oxidative polymerization for aniline derivatives.
Application Protocol: Synthesis of Poly(N-cyclohexylaniline)
This protocol describes the chemical oxidative polymerization of N-cyclohexylaniline hydrochloride using ammonium persulfate (APS) as the oxidant.
Materials and Equipment
-
N-cyclohexylaniline hydrochloride (Monomer)
-
Ammonium persulfate (APS) (Oxidant)
-
1 M Hydrochloric Acid (HCl) solution
-
Ammonium hydroxide (NH₄OH)
-
Methanol
-
N-Methyl-2-pyrrolidone (NMP)
-
Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers, graduated cylinders
-
Magnetic stir plate
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of poly(N-cyclohexylaniline).
Step-by-Step Methodology
Part 1: Polymerization
-
Monomer Solution Preparation: In a 250 mL three-neck flask, dissolve 4.23 g (20 mmol) of N-cyclohexylaniline hydrochloride in 100 mL of 1 M HCl.
-
Causality: The HCl ensures a highly acidic medium, which is essential for the formation of the conductive emeraldine salt and for protonating the monomer, making it susceptible to oxidation.[6]
-
-
Cooling: Place the flask in an ice bath and begin stirring mechanically. Allow the solution to cool to between 0 and 5 °C. Purge the system with nitrogen to create an inert atmosphere.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 5.70 g (25 mmol, 1.25 molar equivalents) of ammonium persulfate in 50 mL of 1 M HCl.
-
Causality: A slight molar excess of the oxidant is used to ensure complete polymerization of the monomer.
-
-
Initiation of Polymerization: Transfer the APS solution to a dropping funnel and add it dropwise to the stirring monomer solution over a period of 30-45 minutes. The solution should gradually turn dark green or blue, indicating polymerization.
-
Reaction: Keep the flask in the ice bath and allow the reaction to proceed under constant stirring for 24 hours.
Part 2: Purification
-
Isolation: After 24 hours, collect the dark polymer precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate on the filter paper sequentially with 100 mL of 1 M HCl (to remove unreacted monomer and oligomers) and then with 100 mL of methanol (to remove the oxidant and other byproducts). Continue washing until the filtrate becomes colorless.
-
Drying: Dry the resulting dark green powder (poly(N-cyclohexylaniline) emeraldine salt) in a vacuum oven at 60 °C for 24 hours.
Part 3: (Optional) Conversion to Emeraldine Base
-
De-doping: To obtain the non-conductive, soluble base form, suspend the dried emeraldine salt powder in 100 mL of 0.5 M ammonium hydroxide solution.
-
Stirring: Stir the suspension for 6-8 hours at room temperature. The color will change from green to a dark blue/purple.
-
Isolation and Drying: Filter the suspension, wash the precipitate thoroughly with deionized water until the washings are neutral, and then wash with methanol. Dry the resulting powder (emeraldine base) in a vacuum oven at 60 °C.
Characterization and Expected Properties
The synthesized polymer should be characterized to confirm its structure and properties.
-
FTIR Spectroscopy: To confirm the chemical structure by identifying characteristic vibrational bands of the benzene and cyclohexyl rings and the N-H bond.
-
UV-Vis Spectroscopy: To study the electronic transitions, which differ between the doped (salt) and undoped (base) forms.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index, using a solvent like NMP.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[8]
Comparative Data Summary
The introduction of the cyclohexyl group is expected to significantly alter the polymer's properties compared to unsubstituted PANI.
| Property | Unsubstituted Polyaniline (PANI) | Expected for Poly(N-cyclohexylaniline) | Rationale |
| Solubility | Insoluble in most common solvents | Soluble in NMP, Toluene, Chloroform | The bulky cyclohexyl group increases steric hindrance, reducing inter-chain packing and allowing solvent molecules to penetrate.[2] |
| Conductivity | High (1-10 S/cm) | Moderate to Low | The cyclohexyl group can disrupt the planarity of the polymer backbone, slightly hindering charge transport along the chain. |
| Processability | Poor (Dispersion-based) | Good (Solution-based casting/spinning) | Enhanced solubility allows for easier processing into films and fibers. |
Conclusion
N-cyclohexylaniline hydrochloride is a valuable monomer for developing processable, functional polymers based on the polyaniline backbone. The strategic inclusion of a cyclohexyl group effectively mitigates the solubility challenges inherent to PANI, enabling its application in areas where solution-based fabrication is paramount. The straightforward oxidative polymerization protocol provided herein offers a reliable method for synthesizing this advanced material, paving the way for further research into its use in sensors, anti-corrosion coatings, and electronic devices.
References
-
He, Y., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. ACS Macro Letters. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of N-cyclohexylaniline. Retrieved from [Link]
-
ChemBK. (2024). N1-CYCLOHEXYLANILINE. Retrieved from [Link]
-
Andriianova, A. N., et al. (n.d.). Synthesis and physicochemical properties of poly[2-(cyclohex-2-en-1-yl)aniline] as a new polyaniline derivative. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexylaniline. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyclohexylbenzenamine. PubChem Compound Database. Retrieved from [Link]
-
Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International. Available at: [Link]
-
Inzelt, G. (2020). Electrical and Electrochemical Properties of Conducting Polymers. MDPI. Available at: [Link]
-
QScience.com. (2012). Synthesis, characterization and industrial application of conducting copolymers of poly(aniline-co-2-bromoaniline). Retrieved from [Link]
-
Boron Molecular. (n.d.). Monomers and Polymers. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Oxidative Polymerization of Aniline with Ferric Chloride. Retrieved from [Link]
-
Segalman Group. (n.d.). Conducting Polymers. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]
-
Sapurina, I., & Stejskal, J. (2012). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. Russian Chemical Reviews. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. Synthesis and physicochemical properties of poly[2-(cyclohex-2-en-1-yl)aniline] as a new polyaniline derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of N-cyclohexylaniline Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for N-cyclohexylaniline Hydrochloride
N-cyclohexylaniline hydrochloride is an organic compound with applications in chemical synthesis, including the production of dyes, pharmaceuticals, and polymers.[1][2] As with any chemical entity intended for use in regulated industries, the accurate and precise quantification of N-cyclohexylaniline hydrochloride is paramount for quality control, stability testing, and formulation development. This document provides a comprehensive guide to robust analytical methodologies for the determination of N-cyclohexylaniline hydrochloride, grounded in established scientific principles and aligned with regulatory expectations.
The hydrochloride salt of N-cyclohexylaniline (C₁₂H₁₇N·HCl) possesses physicochemical properties that inform the selection and optimization of analytical techniques. With a molecular weight of 211.74 g/mol (for the hydrochloride salt, based on the free base molecular weight of 175.27 g/mol ), it is a crystalline solid.[3][4] While the free base is poorly soluble in water, the hydrochloride salt exhibits improved aqueous solubility, a critical factor for sample preparation in techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.[1][4]
This guide will detail several orthogonal analytical approaches, ensuring a comprehensive toolkit for the modern analytical chemist. Each method is presented with a detailed protocol, the scientific rationale for its design, and a discussion of its validation in accordance with the International Council for Harmonisation (ICH) guidelines.[5]
Strategic Selection of Analytical Methods
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired throughput. A multi-tiered approach, employing both a high-specificity chromatographic method and a rapid spectroscopic or titrimetric method, often provides the optimal balance of efficiency and rigor.
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- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Overcoming solubility issues of N-cyclohexylaniline Hydrochloride in reactions
Technical Support Center: N-Cyclohexylaniline Hydrochloride (N-CHA[1][2][3]·HCl)
Technical Overview: The Physicochemical Paradox
To solve solubility issues with N-CHA·HCl, one must first understand the competition between its lattice energy and solvation energy .[2][3]
-
The Compound: N-Cyclohexylaniline (Free Base, CAS 1821-36-9) is a lipophilic secondary amine (pKa ~5.46).[1][2][3] When converted to its Hydrochloride salt, it forms a crystalline lattice that is highly stable but chemically distinct.[2][3]
-
The Problem: The salt possesses a dual nature.[3][4][5] The ionic head (
) demands a high-dielectric solvent (Water, Methanol) for dissociation.[1][2][3] However, the bulky lipophilic tail (Cyclohexyl + Phenyl rings) resists dissolution in highly polar media, while the ionic bond prevents dissolution in non-polar organics (Toluene, Hexane).[2] -
The Result: Users often face "gummy" precipitates or complete insolubility in standard reaction solvents (DCM, THF, EtOAc), stalling reactivity.[2][3]
Physicochemical Data Summary
| Property | Value / Behavior | Implication for Processing |
| Free Base pKa | ~5.46 (Predicted) | Weak base; salt hydrolyzes easily in water.[1][2][3] |
| LogP (Free Base) | ~3.7 | Highly lipophilic; prefers organic layers when neutralized.[1][3] |
| Salt Solubility (Water) | Moderate to Low | May form emulsions rather than clear solutions due to lipophilic bulk.[1][3] |
| Salt Solubility (MeOH/EtOH) | High | Best solvents for homogeneous reactions.[1][3] |
| Salt Solubility (Ether/Hexane) | Negligible | Excellent anti-solvents for crystallization.[1][3] |
Troubleshooting Guide (FAQs)
Issue 1: "The salt won't dissolve in my reaction solvent (DCM/THF) for the next step."
Diagnosis: You are attempting a nucleophilic substitution or coupling reaction (e.g., acylation, alkylation) using the salt directly.[3] The crystal lattice energy is too high for DCM or THF to overcome.[3] Solution: You must break the lattice in situ or switch the solvent system.[3]
-
Method A (In-Situ Neutralization): Add a non-nucleophilic organic base (e.g., DIPEA or TEA) to the suspension in DCM.[2] The organic base will deprotonate the N-CHA[1][2]·HCl, releasing the soluble free base into the solution.[3] The mixture will clear up as the reaction proceeds.[3]
-
Method B (Solvent Switch): If the reaction tolerates alcohols, switch to Methanol or Ethanol .[3] N-CHA·HCl is soluble in lower alcohols due to their ability to solvate both the ionic head (H-bonding) and the organic tail.
Issue 2: "I tried to crystallize the salt, but I got a brown oil/gum."
Diagnosis: This is a classic "oiling out" phenomenon.[3] It occurs when the salt precipitates too quickly or contains impurities (often unreacted aniline or cyclohexanone) that lower the melting point.[3] Solution: Use the Trituration & Anti-Solvent Method .
-
Dissolve the crude oil in a minimum amount of warm Isopropanol (IPA) .
-
Slowly add Diethyl Ether or MTBE (Anti-solvent) until turbidity persists.[3]
-
Crucial Step: Scratch the glass side of the flask or add a seed crystal.[3]
-
Cool slowly to 4°C. The gum should harden into filterable crystals.
Issue 3: "My yield is low because the salt hydrolyzes during aqueous workup."
Diagnosis: N-Cyclohexylaniline is a weak base (pKa ~5.5).[3] In water, the equilibrium
Experimental Protocols
Protocol A: Efficient Free-Basing (Converting Salt to Reactive Amine)
Use this when you need the N-CHA as a nucleophile in non-polar solvents.[1][2]
-
Suspension: Suspend 10 mmol of N-CHA·HCl in 50 mL of Dichloromethane (DCM).[3]
-
Biphasic Wash: Add 50 mL of 1M NaOH solution.[3]
-
Agitation: Stir vigorously for 15 minutes. The solid will dissolve as it converts to the free base and partitions into the DCM layer.[3]
-
Separation: Separate the organic layer.[3] Extract the aqueous layer once more with 20 mL DCM.[3]
-
Drying: Dry combined organics over anhydrous
. -
Usage: Filter and use the DCM solution directly in your next reaction (e.g., amide coupling). Do not evaporate to dryness if the free base is an oil prone to oxidation; use immediately.
Protocol B: "Crash" Crystallization of N-CHA·HCl
Use this to purify the salt from reaction mixtures.
-
Dissolution: Dissolve the crude amine mixture in a minimum volume of Ethanol or Methanol (approx. 3-5 mL per gram).[3]
-
Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).
-
Precipitation: Slowly add Diethyl Ether (or Hexanes) with vigorous stirring. Ratio: 1 part alcohol to 10 parts ether.[3]
-
Collection: A white precipitate should form.[3] Filter under vacuum and wash with cold ether.[3]
-
Drying: Dry in a vacuum desiccator over
to remove trace water/acid.[3]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solvent selection based on the intended application of the N-CHA·HCl.
Caption: Decision tree for selecting the correct solubility strategy based on experimental goals (Reaction vs. Purification).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74567, N-Cyclohexylaniline. Retrieved from [Link]
-
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (General reference for amine salt purification and pKa relationships).
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2][3] (Reference for comparative amine basicity). Retrieved from [Link][1][2][3]
How to remove dicyclohexylamine impurity from N-cyclohexylaniline
Welcome to the technical support center for the purification of N-cyclohexylaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter dicyclohexylamine as a persistent impurity in their synthesis of N-cyclohexylaniline. As a Senior Application Scientist, I will provide you with field-proven insights and detailed protocols to address this common purification challenge.
Frequently Asked Questions (FAQs)
Q1: Why is dicyclohexylamine a common impurity in the synthesis of N-cyclohexylaniline?
Dicyclohexylamine can arise as a byproduct during the synthesis of N-cyclohexylaniline, particularly in reductive amination reactions involving aniline and cyclohexanone, where over-alkylation or side reactions can occur. It can also be an unreacted starting material if cyclohexylamine is used in the synthesis.
Q2: How can I confirm the presence and quantity of dicyclohexylamine impurity?
Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for both identifying and quantifying dicyclohexylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of dicyclohexylamine, although quantification might be challenging if the signals overlap with those of N-cyclohexylaniline.
-
High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can be developed to separate and quantify the two compounds.
Q3: What is the key chemical difference between N-cyclohexylaniline and dicyclohexylamine that can be exploited for separation?
The most significant difference lies in their basicity. Dicyclohexylamine is a significantly stronger base (pKa ≈ 10.4) than N-cyclohexylaniline (predicted pKa ≈ 5.46).[1][2][3] This substantial difference in pKa values is the cornerstone of the primary purification method: acid-base extraction.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation during acid-base extraction | - Vigorous shaking of the separatory funnel.- High concentration of the amine salt. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Low recovery of N-cyclohexylaniline after extraction | - Incomplete neutralization of the aqueous layer.- N-cyclohexylaniline salt is partially soluble in the organic layer. | - Ensure the aqueous layer is sufficiently basic (pH > 10) during the final extraction step by testing with pH paper.- Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery. |
| Product is still impure after a single acid wash | - Insufficient amount of acid used.- Inefficient mixing of the layers. | - Use a larger volume of the acidic solution or perform multiple acid washes.- Ensure adequate mixing to facilitate the transfer of the protonated dicyclohexylamine into the aqueous layer. |
Purification Protocols
The primary and most recommended method for removing dicyclohexylamine from N-cyclohexylaniline is acid-base extraction . This technique leverages the significant difference in the basicity of the two amines.
Method 1: Selective Acid-Base Extraction
This method is highly effective due to the large difference in pKa between the target compound and the impurity. Dicyclohexylamine, being a much stronger base, will be protonated and extracted into an aqueous acidic solution, while the less basic N-cyclohexylaniline will remain in the organic phase.
-
Dissolution: Dissolve the impure N-cyclohexylaniline mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform this wash three times to ensure complete removal of the dicyclohexylamine.
-
Separation: After each wash, allow the layers to separate and drain off the lower aqueous layer containing the protonated dicyclohexylamine salt.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified N-cyclohexylaniline.
Caption: Workflow for the purification of N-cyclohexylaniline via acid-base extraction.
Method 2: Recrystallization
Recrystallization can be used as a subsequent purification step if minor impurities remain after extraction. The choice of solvent is critical.
-
Solvent Selection: N-cyclohexylaniline is a liquid at room temperature, which makes direct recrystallization challenging. However, it can be converted to a salt (e.g., hydrochloride or oxalate salt) which is a solid and can be recrystallized.
-
Dissolution: Dissolve the N-cyclohexylaniline salt in a minimum amount of a suitable hot solvent.
-
Cooling: Slowly cool the solution to allow for the formation of crystals.
-
Filtration: Collect the crystals by vacuum filtration.
-
Drying: Dry the crystals in a vacuum oven.
-
Liberation of the Free Amine: The purified salt can then be dissolved in water and treated with a base (e.g., NaOH) to regenerate the pure N-cyclohexylaniline, which can then be extracted with an organic solvent.
Method 3: Column Chromatography
For small-scale purifications or when high purity is required, column chromatography is a viable option.
-
Stationary Phase: Use silica gel as the stationary phase. To prevent the basic amines from streaking, the silica gel can be pre-treated with a small amount of a tertiary amine like triethylamine mixed in the eluent.[4]
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The polarity can be gradually increased to elute the N-cyclohexylaniline.
-
Elution: Dicyclohexylamine, being more basic, will likely have a stronger interaction with the acidic silica gel and will elute more slowly than the less basic N-cyclohexylaniline. However, the exact elution order should be determined by thin-layer chromatography (TLC) analysis.
Data Summary
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa | Solubility in Water |
| N-cyclohexylaniline | C₁₂H₁₇N | 175.27[1][5] | 191-192 (at 73 mmHg)[1][6] | ~5.46 (Predicted)[1][6] | Not miscible or difficult to mix[1][6] |
| Dicyclohexylamine | C₁₂H₂₃N | 181.32[7] | 256[7] | ~10.4[2][3] | Sparingly soluble[7][8][9] |
References
-
Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE. Retrieved from [Link]
-
LookChem. (2024, January 4). Chemical Properties and Uses of Dicyclohexylamine. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). Dicyclohexylamine. Retrieved from [Link]
-
Chemical LAND21. (n.d.). Dicyclohexylamine; DCHA; bis(cyclohexyl) amine; N,N-diclohexylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexylaniline. PubChem. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DICYCLOHEXYLAMMONIUM. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dicyclohexylamine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]
-
ChemBK. (2024, April 9). N-cyclohexylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyclohexylbenzenamine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US3207789A - Chemical separation process for the recovery of n-phenylcyclohexylamine.
-
The Classroom Nepal. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). Workup: Amines. Retrieved from [Link]
-
The Classroom Nepal. (2022, May 22). Separation of primary, secondary and tertiary amines by Hoffmann's method [Video]. YouTube. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
ResearchGate. (n.d.). Amines – Classification and separation ORGANIC CHEMISTRY. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Google Patents. (n.d.). US3347920A - Purification of cyclohexylamine.
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]
-
National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9). Retrieved from [Link]
Sources
- 1. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 3. Dicyclohexylamine | 101-83-7 [chemicalbook.com]
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- 7. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]
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- 9. Dicyclohexylamine - Wikipedia [en.wikipedia.org]
Resolving peak broadening in NMR spectra of N-cyclohexylaniline Hydrochloride
Technical Support Center: N-cyclohexylaniline Hydrochloride NMR Analysis
Welcome to the technical support center for resolving common issues in the NMR analysis of N-cyclohexylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak broadening in their NMR spectra. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you obtain high-quality, interpretable data.
Troubleshooting Guide: Resolving Peak Broadening in NMR Spectra of N-cyclohexylaniline Hydrochloride
Peak broadening in the NMR spectrum of N-cyclohexylaniline hydrochloride can be a frustrating obstacle, obscuring crucial structural information. This phenomenon can arise from a variety of factors, ranging from sample preparation to the inherent chemical properties of the analyte. This guide will walk you through the most common causes and provide systematic, step-by-step protocols to diagnose and resolve them.
The Impact of Chemical Exchange on the Amine Proton
One of the most frequent culprits behind peak broadening in amine-containing compounds is chemical exchange.[1][2][3] For N-cyclohexylaniline hydrochloride, the proton on the nitrogen atom (the ammonium proton) can exchange with other labile protons in the sample, such as residual water or acidic protons from the NMR solvent.[4][5][6]
The Underlying Science:
When the rate of this exchange is on the same timescale as the NMR experiment, it leads to a broadening of the signal for the exchanging proton.[3][7][8] The observed lineshape is a population-weighted average of the proton's environment in its protonated and deprotonated states.
Diagnostic Workflow:
A diagnostic workflow for chemical exchange.
Experimental Protocols:
-
Deuterium Exchange (D₂O Shake):
-
Acquire a standard ¹H NMR spectrum of your N-cyclohexylaniline hydrochloride sample.
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The broad peak corresponding to the N-H proton should disappear or significantly decrease in intensity.[9][10][11] This confirms that the broad peak is due to an exchangeable proton.
-
-
Solvent Modification:
The Role of pH and Sample Preparation
The pH of the NMR sample can have a profound effect on the chemical shifts and line shapes of molecules with ionizable groups, such as the ammonium group in N-cyclohexylaniline hydrochloride.[13][14][15]
The Underlying Science:
At a pH close to the pKa of the ammonium group, both the protonated (R-NH₂⁺-R') and deprotonated (R-NH-R') forms of the amine will be present in significant concentrations. The rapid equilibrium between these two species leads to exchange broadening.
Troubleshooting Steps:
| Issue | Cause | Solution |
| Broad peaks for all signals | Incomplete salt formation or presence of free base | Ensure complete protonation by adding a small, controlled amount of a strong acid (e.g., a drop of TFA-d).[4] |
| Broad N-H peak | pH is near the pKa of the amine | Adjust the pH of the sample to be well below the pKa to lock the equilibrium towards the protonated form. |
Experimental Protocol: pH Adjustment
-
Prepare your N-cyclohexylaniline hydrochloride sample in the chosen deuterated solvent.
-
Acquire an initial ¹H NMR spectrum.
-
Add a very small, precisely measured amount of a deuterated acid (e.g., DCl in D₂O or deuterated trifluoroacetic acid) to the NMR tube.[16]
-
Re-acquire the spectrum and observe any changes in peak sharpness.
-
Caution: Adding too much acid can cause shifts in other signals and may not be representative of the original sample.
Temperature and Concentration Effects
Both temperature and concentration can influence the rate of chemical exchange and intermolecular interactions, thereby affecting peak width.
The Underlying Science:
-
Temperature: Increasing the temperature can either sharpen or broaden a peak depending on the exchange regime.[17][18] If the exchange is in the intermediate regime at room temperature, increasing the temperature will push it into the fast exchange regime, resulting in a sharper, averaged signal. Conversely, lowering the temperature can slow down the exchange, leading to the resolution of two distinct peaks for the exchanging species.
-
Concentration: Higher concentrations can promote intermolecular hydrogen bonding and aggregation, which can lead to peak broadening.[12]
Experimental Protocols:
-
Variable Temperature (VT) NMR:
-
Acquire a ¹H NMR spectrum at room temperature.
-
Increase the temperature in increments of 10-20°C and acquire a spectrum at each step.
-
Observe the effect on the broad peaks. Sharpening of the N-H peak at higher temperatures is indicative of fast chemical exchange.
-
If possible, also acquire spectra at lower temperatures to see if the exchange can be slowed down.
-
-
Concentration Study:
-
Prepare a series of NMR samples of N-cyclohexylaniline hydrochloride at different concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM).
-
Acquire a ¹H NMR spectrum for each sample.
-
Compare the line widths of the signals. If the peaks sharpen at lower concentrations, this suggests that intermolecular interactions are contributing to the broadening.
-
Quadrupolar Broadening from the ¹⁴N Nucleus
The nitrogen atom in N-cyclohexylaniline hydrochloride is a quadrupolar nucleus (I=1). This can lead to a broadening of the signals of adjacent protons.
The Underlying Science:
Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, resulting in an electric quadrupole moment.[19] This quadrupole moment can interact with the local electric field gradient, providing an efficient relaxation pathway. This rapid relaxation of the ¹⁴N nucleus can cause broadening of the signals of protons that are scalar-coupled to it, such as the N-H proton and the protons on the alpha-carbons.[20]
Diagnostic Clues:
-
The N-H proton signal is often broad and may not show clear coupling to adjacent protons.[10]
-
The protons on the carbons directly attached to the nitrogen may also appear broader than other signals in the spectrum.
Resolution Strategies:
-
Protonation: Converting the amine to its hydrochloride salt often creates a more symmetric electric field around the nitrogen atom, which can reduce the rate of quadrupolar relaxation and lead to sharper signals.
-
¹⁵N Isotopic Labeling: If feasible, synthesizing the compound with ¹⁵N (I=1/2) instead of ¹⁴N will eliminate quadrupolar broadening.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H proton of my N-cyclohexylaniline hydrochloride a broad singlet and not a triplet?
A1: The broadening of the N-H proton signal is often due to a combination of chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[10][19] These effects can obscure the expected coupling to the proton on the cyclohexyl ring.
Q2: I've tried a D₂O shake, but my peaks are still broad. What should I do next?
A2: If the D₂O shake confirms the N-H proton but other peaks remain broad, consider the following:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.[2][12]
-
Sample Insolubility: Undissolved material can lead to a non-homogeneous sample and broad lines.[12] Ensure your sample is fully dissolved.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[21]
Q3: Can changing the NMR solvent help in sharpening the peaks?
A3: Yes, changing the solvent can have a significant impact.[12] Solvents like DMSO-d₆ can sometimes reduce the rate of proton exchange by forming strong hydrogen bonds with the analyte. Aprotic solvents like benzene-d₆ can also be useful.[4]
Q4: How does the hydrochloride salt form affect the NMR spectrum compared to the free amine?
A4: The hydrochloride salt will show a downfield shift for the protons near the nitrogen due to the electron-withdrawing effect of the positively charged nitrogen. The N-H proton signal will also be present, which is often absent or very broad in the free amine spectrum due to rapid exchange.
References
-
TutorChase. Why might an NMR spectrum show broad peaks?[Link]
-
Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. [Link]
-
Reddit. (2023). NMR Peak Broadening. [Link]
-
Reddit. (2025). Why are my NMR signals unexpectedly broad???[Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]
-
National Institutes of Health. Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. Effect of temperature on the 1 H NMR spectrum of 1, measured at a...[Link]
-
National Institutes of Health. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. [Link]
-
Royal Society of Chemistry. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. [Link]
-
Chemistry LibreTexts. (2022). 5.2: Nuclear Quadrupoles and Quadrupole-induced Relaxation. [Link]
-
JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]
-
Royal Society Publishing. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
National Institutes of Health. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]
-
Effect of Chemical Exchange on Spectra. [Link]
-
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]
-
Oxford Academic. (2023). 6 Effects Of Chemical Exchange On NMR Spectra. [Link]
-
Quadrupolar nuclei. [Link]
-
National Institutes of Health. A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. reddit.com [reddit.com]
- 5. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: NMR Spectroscopy Of Amines [jove.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Troubleshooting [chem.rochester.edu]
- 13. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
Technical Support Center: Managing Thermal Stability in N-Cyclohexylaniline Reactions
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on managing thermal stability issues associated with N-cyclohexylaniline reactions. The information herein is synthesized from established principles of process safety, academic literature, and extensive experience in chemical reaction hazard assessment.
Introduction to Thermal Hazards in N-Cyclohexylaniline Synthesis
N-cyclohexylaniline is commonly synthesized via the reductive amination of aniline and cyclohexanone. This process, while effective, presents potential thermal hazards that must be carefully managed to prevent runaway reactions. The primary concerns stem from the exothermic nature of the reaction steps and the potential for thermal decomposition of reactants, intermediates, and the final product at elevated temperatures.
The synthesis typically proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine. This imine can then be reduced to the final product. Each of these steps can contribute to the overall heat evolution of the process. A general reaction pathway is illustrated below.[1]
Caption: General reaction pathway for the synthesis of N-cyclohexylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal risks associated with the synthesis of N-cyclohexylaniline?
A1: The primary thermal risks are:
-
Exothermic Reaction: The condensation of aniline and cyclohexanone, and the subsequent reduction of the imine intermediate, are exothermic processes. Without adequate cooling, the heat generated can lead to a rapid increase in temperature.
-
Thermal Decomposition: At elevated temperatures, N-cyclohexylaniline, as well as unreacted starting materials and intermediates, can undergo decomposition. This decomposition can be highly exothermic and may produce non-condensable gases, leading to a rapid pressure increase in a closed system.
-
Runaway Reaction: A runaway reaction can occur if the rate of heat generation from the reaction and/or decomposition exceeds the rate of heat removal. This can result in a catastrophic failure of the reactor, leading to fire, explosion, and the release of toxic materials.
Q2: I observed a sudden increase in temperature during the addition of cyclohexanone to aniline. What is happening and what should I do?
A2: A sudden temperature increase indicates that the rate of heat generation is exceeding the cooling capacity of your system. This is a critical situation that could lead to a runaway reaction.
-
Immediate Actions:
-
Stop the addition of the limiting reagent immediately.
-
Ensure maximum cooling is applied to the reactor. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
If the temperature continues to rise uncontrollably, and you have an emergency quench system, be prepared to use it. A pre-determined and tested quench plan is essential for any exothermic reaction.
-
-
Causality: The initial condensation reaction between aniline and cyclohexanone to form the hemiaminal is exothermic.[1] If the addition rate is too fast or the initial temperature is too high, the heat can accumulate, leading to an acceleration of the reaction rate and a thermal runaway.
Q3: Can I add all the reactants at once and then heat the mixture?
A3: This is a highly discouraged and dangerous practice for potentially exothermic reactions. Adding all reactants at once creates a scenario with a high potential for a runaway reaction. Once the reaction initiates, the large amount of unreacted material can react very quickly, overwhelming the cooling system. A controlled addition of one of the reactants (semi-batch operation) is the standard and safer method for managing the exotherm.
Q4: What are the signs of thermal decomposition of N-cyclohexylaniline?
A4: Signs of thermal decomposition include:
-
An unexpected and rapid increase in temperature that is not associated with the planned reaction.
-
A significant and unexpected increase in pressure, indicating the generation of non-condensable gases.
-
A change in the color of the reaction mixture, often to a darker, tar-like appearance.
-
Visible off-gassing or fumes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Unexpectedly High Reaction Temperature | 1. Addition rate of limiting reagent is too high. 2. Inadequate cooling capacity. 3. Incorrect initial temperature. | 1. Reduce the addition rate. This allows the cooling system to remove the heat as it is generated, preventing accumulation.2. Verify the performance of your cooling system. Ensure the coolant is at the correct temperature and flow rate. For larger scale reactions, ensure the heat transfer area is sufficient.3. Start the reaction at a lower temperature. This provides a larger safety margin before reaching a temperature where the reaction rate becomes difficult to control. |
| Pressure Buildup in the Reactor | 1. Formation of non-condensable gases from decomposition. 2. Reaction temperature exceeding the boiling point of the solvent or reactants. 3. Hydrogen gas feed for reduction not properly controlled. | 1. Immediately stop the reaction and cool the reactor. Pressure buildup from decomposition is a strong indicator of a potential runaway. Safely vent the pressure to a scrubber if possible.2. Ensure the reactor is properly vented or operated under reflux with an efficient condenser. The operating temperature should be maintained below the boiling point of the solvent unless the system is designed for pressure operation.3. Use a mass flow controller and ensure the hydrogen uptake is being monitored. The rate of hydrogen addition should be matched to the reaction rate to prevent accumulation of a flammable headspace. |
| Reaction Fails to Initiate | 1. Catalyst is inactive (if applicable). 2. Temperature is too low. 3. Presence of inhibitors. | 1. Ensure the catalyst is properly handled and charged. Some catalysts are pyrophoric or sensitive to air and moisture.2. Gradually increase the temperature while monitoring for any signs of an exotherm. Be aware of the potential for a delayed, rapid reaction initiation (an induction period).3. Ensure all reactants and the solvent are of appropriate purity. Impurities can sometimes inhibit the reaction. |
| Formation of Byproducts | 1. High reaction temperature. 2. Incorrect stoichiometry. 3. Presence of oxygen. | 1. Optimize the reaction temperature. Higher temperatures can lead to side reactions and decomposition.[1]2. Carefully control the molar ratio of reactants. An excess of one reactant can lead to the formation of undesired products.3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Aniline and its derivatives can be susceptible to oxidation, leading to colored impurities. |
Experimental Protocols and Methodologies
Protocol 1: Small-Scale Reaction Calorimetry Screening
Objective: To determine the approximate heat of reaction and the onset temperature of any decomposition exotherms for a specific N-cyclohexylaniline synthesis protocol.
Disclaimer: This is a simplified protocol for initial screening. A thorough thermal hazard assessment should be conducted by trained personnel using appropriate calorimetric equipment.
Materials:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).
-
Aniline
-
Cyclohexanone
-
Chosen reducing agent and catalyst (if applicable)
-
Solvent
Methodology:
-
Charge the reactor with aniline and solvent.
-
Establish the desired initial temperature and stirring rate.
-
Begin a controlled, slow addition of cyclohexanone.
-
Monitor the heat flow from the reaction in real-time. The integral of the heat flow over time will give the total heat of the condensation reaction.
-
After the addition is complete, hold the reaction mixture at the intended reaction temperature to observe any further heat evolution.
-
If a reduction step is to be performed in the same pot, introduce the reducing agent under controlled conditions and monitor the heat flow.
-
After the main reaction is complete, perform a "heat-wait-search" experiment. In this, the temperature of the reactor is increased in small steps, followed by an isothermal hold period to detect the onset of any decomposition exotherm.
Caption: Workflow for reaction calorimetry screening.
Data Presentation: Interpreting Calorimetry Data
A typical output from a reaction calorimetry experiment will show the heat flow as a function of time. The key parameters to extract are summarized in the table below.
| Parameter | Description | Importance for Safety |
| Heat of Reaction (ΔHr) | The total amount of heat released during the reaction (in kJ/mol). | A higher heat of reaction indicates a more energetic process with a greater potential for a large temperature increase if cooling is lost. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if no heat is removed (ΔTad = -ΔHr / (m * Cp)).[2] | A high adiabatic temperature rise, especially if it approaches or exceeds the decomposition temperature, is a major red flag for a potential runaway reaction. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture would reach in the event of a total cooling failure, assuming all reactants react. | This is a critical parameter for assessing the worst-case scenario. If the MTSR is above the decomposition temperature, a runaway is highly likely. |
| Decomposition Onset Temperature (Tonset) | The temperature at which the material begins to self-heat due to decomposition. | The reaction temperature should be kept well below the decomposition onset temperature to ensure a safe operating window. |
In-Depth Technical Analysis of Thermal Stability
Understanding the Reductive Amination Pathway and its Thermal Implications
The formation of N-cyclohexylaniline from aniline and cyclohexanone typically involves an equilibrium between the reactants and the imine intermediate. The removal of water drives the equilibrium towards the imine. The subsequent reduction is often highly exothermic.
Key Considerations:
-
Accumulation of Intermediates: If the reduction step is slow or inhibited, the imine intermediate can accumulate. A sudden initiation of the reduction of this accumulated intermediate can lead to a rapid release of energy that may overwhelm the cooling system.
-
Catalyst Activity: In catalytic reductions, the activity of the catalyst can significantly influence the rate of heat generation. A highly active catalyst can lead to a very rapid reaction, requiring excellent heat removal. Conversely, a catalyst with a long induction period can lead to the dangerous accumulation of reactants.
Thermal Decomposition of N-alkylanilines
Caption: Logical progression of a thermal runaway event.
Conclusion and Recommendations
The synthesis of N-cyclohexylaniline is a valuable chemical transformation, but it must be approached with a thorough understanding of the potential thermal hazards. The lack of publicly available, specific calorimetric and decomposition data for this reaction system underscores the critical importance of conducting a proper thermal hazard assessment for your specific process conditions.
As a Senior Application Scientist, my primary recommendations are:
-
Always perform a thermal hazard assessment before scaling up any N-cyclohexylaniline synthesis. This should include, at a minimum, reaction calorimetry to determine the heat of reaction and adiabatic temperature rise, and differential scanning calorimetry (DSC) or a similar technique to determine the onset temperature of decomposition.
-
Employ a semi-batch process with controlled addition of the limiting reagent. This is the most effective way to manage the heat of reaction.
-
Ensure your reactor system has adequate cooling capacity and an emergency plan. This includes having a reliable cooling system and a pre-defined and tested procedure for quenching the reaction in an emergency.
-
Operate at the lowest practical temperature and maintain a safe operating window. There should be a significant margin between your operating temperature and the onset temperature of decomposition.
-
Maintain a high level of process control and monitoring. This includes accurate temperature and pressure monitoring, and control of all reactant feeds.
By adhering to these principles, you can safely and effectively perform N-cyclohexylaniline reactions in your laboratory or production facility.
References
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Adiabatic-Temperature Rise: An Awkward Calculation Made Simple. (n.d.). ProQuest. Retrieved from [Link]
-
Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. (n.d.). AIChE. Retrieved from [Link]
-
Lessons Learned from Recent Process Safety Incidents. (n.d.). AIChE. Retrieved from [Link]
-
Runaway reactions, case studies, lessons learned. (n.d.). ARIA. Retrieved from [Link]
Sources
Addressing moisture sensitivity of N-cyclohexylaniline Hydrochloride
Technical Support Center: N-Cyclohexylaniline Hydrochloride Handling & Stability
Executive Summary: The "Silent" Stoichiometry Killer
N-Cyclohexylaniline Hydrochloride (CAS: 64316-73-0) presents a unique handling challenge. While the free base (N-cyclohexylaniline) is a hydrophobic liquid immiscible in water, its hydrochloride salt is an ionic solid that exhibits significant hygroscopicity .
The core issue researchers face is not typically chemical degradation (hydrolysis), but rather physical water sorption . This creates a "phantom mass" where the water weight leads to under-dosing of the active amine in stoichiometric reactions (e.g., reductive aminations, metal-catalyzed couplings). This guide addresses the stabilization, drying, and handling of this compound to ensure experimental reproducibility.
Physical Property Snapshot
The following data highlights the drastic shift in properties between the free base and the salt, which drives the moisture sensitivity issues.
| Property | N-Cyclohexylaniline (Free Base) | N-Cyclohexylaniline Hydrochloride (Salt) |
| State | Liquid (Viscous) | Crystalline Solid |
| Hygroscopicity | Low (Hydrophobic) | High (Hygroscopic) |
| Water Solubility | Immiscible | Soluble (Ionic dissociation) |
| Melting Point | 14–15 °C | >200 °C (Decomp. >300 °C) |
| Primary Risk | Oxidation (Darkening) | Moisture Uptake / Caking |
Troubleshooting Guide (FAQ)
Q1: My N-cyclohexylaniline HCl has turned into a sticky paste or hard cake. Has it degraded?
Diagnosis: Likely Deliquescence , not chemical degradation. Technical Insight: Amine salts are prone to absorbing atmospheric moisture to the point of dissolving in it (deliquescence). The "paste" is a concentrated aqueous solution of the salt. Solution:
-
Do not heat excessively in an attempt to melt it; you may drive off HCl gas before the water, reverting it to the free base.
-
Recrystallization: Dissolve the paste in a minimum amount of hot dry ethanol or isopropanol. Allow to cool slowly. Filter the crystals under an inert atmosphere (Argon/Nitrogen).
-
Drying: See Protocol A below.
Q2: I calculated my equivalents precisely, but my reaction yield is consistently 10-15% low. Why?
Diagnosis: Stoichiometric Error due to Water Mass. Technical Insight: If your salt has absorbed 10% water by weight, every 100 mg you weigh contains only 90 mg of reactant. In sensitive catalytic cycles (e.g., Buchwald-Hartwig), this under-dosing of the amine ligand/substrate disrupts the catalyst-to-substrate ratio. Verification: Run a Quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) in DMSO-d6 to determine the actual weight percent of the amine salt vs. water.
Q3: Can I use a standard vacuum oven to dry this salt?
Diagnosis: Yes, but with specific traps. Technical Insight: While stable, heating amine hydrochlorides under high vacuum can sometimes liberate trace HCl gas if the salt is not perfectly stoichiometric. This can damage vacuum pumps. Solution: Use a drying pistol or vacuum oven with a solid alkali trap (e.g., KOH pellets) placed between the sample and the pump to neutralize any evolved acid vapors.
Critical Workflows & Protocols
Protocol A: Deep Drying for Anhydrous Applications
For use in water-sensitive reactions (e.g., Grignard reactions, moisture-sensitive catalysis).
-
Equipment: Abderhalden drying pistol or Vacuum Oven.
-
Desiccant: Phosphorus Pentoxide (
) or activated Molecular Sieves (4Å). -
Procedure:
-
Place the salt in a tared vial.
-
Apply high vacuum (< 1 mbar).
-
Heat to 40–50 °C (Do not exceed 80 °C to avoid sublimation or HCl loss).
-
Dry for 12–24 hours.
-
Backfill with Argon before opening.
-
-
Validation: Karl Fischer titration (Coulometric) should read < 500 ppm water.
Protocol B: In-Situ "Drying" (The Scavenger Method)
If you cannot dry the solid beforehand and the reaction tolerates chemical drying agents.
-
Dissolve the "wet" salt in the reaction solvent (e.g., DCM, Toluene).
-
Add activated 4Å Molecular Sieves (powdered or beads) directly to the solution.
-
Stir for 30 minutes under Nitrogen.
-
Filter the solution via cannula into the reaction vessel to remove the sieves (and trapped water).
Decision Logic: Handling Wet Salt
The following workflow illustrates the decision process when encountering compromised N-cyclohexylaniline Hydrochloride.
Figure 1: Decision tree for remediating moisture-compromised N-cyclohexylaniline Hydrochloride.
References
Technical Support Center: Solvent Systems for N-Cyclohexylaniline Synthesis
System Overview & Decision Matrix
N-cyclohexylaniline (N-CHA) synthesis generally proceeds via two primary pathways: Reductive Amination (Aniline + Cyclohexanone) or Buchwald-Hartwig Cross-Coupling (Aniline + Cyclohexyl Halide). The choice of solvent is the single most critical variable affecting reaction kinetics, impurity profiles (dialkylation), and downstream isolation.
Solvent Selection Matrix
Use this table to select the optimal solvent based on your specific synthetic pathway and constraints.
| Solvent | Pathway Suitability | Key Advantage | Key Disadvantage | Green Score |
| Toluene | Reductive Amination (Azeotropic), Buchwald-Hartwig | Excellent water removal (Dean-Stark); high boiling point drives kinetics. | Toxicity; difficult to remove traces from final oil (high BP). | Low |
| DCE (1,2-Dichloroethane) | Reductive Amination (STAB protocol) | Standard for Abdel-Magid reductive amination; solubilizes STAB well. | Highly Toxic (Carcinogen) ; banned in many process labs. | Very Low |
| THF (Tetrahydrofuran) | Reductive Amination, Cross-Coupling | Good solubility for hydrides; moderate polarity. | Peroxide formation; hygroscopic (can stall imine formation). | Medium |
| 2-MeTHF | All Pathways (Recommended) | Higher boiling point than THF (80°C); separates easily from water (workup); bio-derived. | Higher cost than Toluene. | High |
| Methanol | Reductive Amination (NaBH₄ only) | Cheap; solubilizes inorganic reducing agents. | Incompatible with STAB (decomposes hydride); slow imine formation kinetics. | Medium |
Interactive Workflow: Pathway Selection
Before troubleshooting, confirm your solvent system aligns with your reaction mechanism using the logic flow below.
Caption: Decision logic for solvent selection based on reagent compatibility and water management requirements.
Protocol Optimization & Troubleshooting
Guide A: Reductive Amination (The "Water Problem")
Context: The formation of the intermediate imine (N-cyclohexylideneaniline) releases one equivalent of water. This reaction is reversible. If water is not removed or sequestered, conversion stalls.
Standard Protocol (Abdel-Magid Method):
-
Mix: Aniline (1.0 eq) + Cyclohexanone (1.0-1.1 eq) in 2-MeTHF (or DCE).
-
Add: Acetic Acid (1.0 eq) to catalyze imine formation.
-
Add: Sodium Triacetoxyborohydride (STAB) (1.4 eq). Note: STAB is preferred over NaBH3CN due to lower toxicity.
-
Time: Stir 2-4 hours at RT.
Troubleshooting Q&A:
Q: My reaction stalled at 60% conversion. Adding more hydride didn't help. Why? A: The issue is likely equilibrium inhibition , not lack of reductant.
-
Diagnosis: In wet solvents (THF is a common culprit), the water concentration prevents the imine from forming. STAB reduces the imine faster than the ketone, but if the imine concentration is low, the reaction halts.
-
Solution: Add activated 4Å Molecular Sieves to the reaction vessel or switch to a solvent capable of azeotropic distillation (Toluene) if using a heterogeneous catalyst. For STAB reactions, ensure the solvent is anhydrous (<0.05% water).
Q: I am seeing significant "over-alkylation" (tertiary amine formation). A: While rare for cyclohexyl groups due to steric bulk, this occurs if the product (N-CHA) competes with Aniline for the ketone.
-
Solution: Increase the dilution. Run the reaction at 0.2 M rather than 1.0 M. Ensure the ketone is added slowly to the amine/hydride mixture (Inverse Addition).
Guide B: Buchwald-Hartwig Cross-Coupling (The "Green" Transition)
Context: Traditionally performed in Toluene or 1,4-Dioxane. Modern directives require replacing Dioxane (toxicity/groundwater issues) and Toluene (toxicity).
Optimized Green Protocol:
-
Catalyst: Pd(OAc)₂ + Ligand (e.g., XPhos or BINAP).
-
Base: NaOtBu or K₃PO₄.
-
Solvent: 2-MeTHF (2-Methyltetrahydrofuran).[1]
-
Temp: 80-100°C.
Troubleshooting Q&A:
Q: The reaction turns black and precipitates Pd immediately upon heating in 2-MeTHF. A: This indicates catalyst decomposition (Pd black formation) before the oxidative addition step.
-
Cause: 2-MeTHF can contain peroxides if not stabilized, which oxidize the phosphine ligands.
-
Solution: Ensure 2-MeTHF is peroxide-tested or distilled from sodium/benzophenone. Alternatively, sparge the solvent with Argon for 15 minutes before adding the catalyst.
Q: Yields are lower in 2-MeTHF compared to Toluene. A: 2-MeTHF is slightly more polar than Toluene.
-
Mechanism: Polar solvents can coordinate to the Pd center, inhibiting the catalytic cycle.[2]
-
Adjustment: Increase reaction temperature by 5-10°C (2-MeTHF boils at 80°C vs Toluene 110°C; use a pressure vial if necessary to reach 100°C).
Isolation & Purification (Workup)
N-Cyclohexylaniline is a lipophilic secondary amine (LogP ~4.6). Its basicity (pKa ~5.5) is the key lever for purification without chromatography.
The "Self-Validating" Acid-Base Extraction:
-
Quench: Add 1M NaOH to the reaction mixture (neutralizes Acetic Acid or Boron salts).
-
Phase Cut: Keep the Organic Layer (contains N-CHA + impurities).
-
Acid Wash (The Critical Step): Extract the Organic Layer with 1M HCl .
-
Discard Organic Layer.
-
Basify: Treat the Aqueous Layer with 2M NaOH until pH > 10.
-
Result: N-CHA precipitates/oils out as the free base.
-
-
Extract: Extract into Ethyl Acetate or 2-MeTHF . Dry and concentrate.
Caption: Acid-Base extraction workflow utilizing the pKa (~5.5) of N-cyclohexylaniline for purification.
References
-
Reductive Amination Mechanisms & STAB Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] The Journal of Organic Chemistry, 1996.[6] [Link]
-
Green Solvent Selection (Buchwald-Hartwig): Lei, P., & Szostak, M. "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling."[1] National Science Foundation / Rutgers University, 2021. [Link]
-
Solvent Substitution Guides (Toluene Replacement): Sherwood, J., et al. "Greener solvents to replace toluene in the polymerisation and coating industry." Green Chemistry, 2017.[7] [Link]
-
General Reductive Amination Reviews: Tripathi, B., et al. "Direct reductive amination of cyclohexanone." ResearchGate, 2009. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
Comparing the reactivity of N-cyclohexylaniline vs aniline
Topic: Comparing the Reactivity of N-Cyclohexylaniline vs. Aniline Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
This guide provides a definitive technical comparison between Aniline (primary aromatic amine) and N-Cyclohexylaniline (secondary N-alkylated aromatic amine).[1] While both share the core phenylamine pharmacophore, the introduction of the cyclohexyl group induces profound shifts in basicity, nucleophilicity, and oxidative stability.
Key Distinction: N-Cyclohexylaniline exhibits higher basicity (pKa ~5.46 vs. 4.[1]6) due to the inductive effect of the cyclohexyl group but demonstrates reduced nucleophilic reaction rates with bulky electrophiles due to steric hindrance. In Electrophilic Aromatic Substitution (EAS), the cyclohexyl moiety acts as a "steric shield," significantly enhancing para-selectivity by blocking ortho-attack.[1]
Structural & Electronic Characterization
The reactivity differences stem from the interplay between electronic activation and steric modulation.
| Property | Aniline | N-Cyclohexylaniline | Impact on Reactivity |
| Structure | Primary Amine ( | Secondary Amine ( | N-CHA cannot form Schiff bases or isocyanates directly.[1] |
| pKa (Conj. Acid) | 4.60 | ~5.46 | N-CHA is a stronger base (approx.[1] 10x) due to +I effect of the cyclohexyl ring.[1] |
| Steric Profile | Low (Accessible N-lone pair) | High (Shielded N-lone pair) | N-CHA shows slower kinetics in |
| Oxidation Potential | Low (High susceptibility) | Moderate (Improved stability) | N-CHA is resistant to rapid oxidative polymerization (Aniline Black formation).[1] |
Electronic & Steric Visualization
The following diagram illustrates the competing forces: the cyclohexyl group donates electron density (+I) increasing basicity, but simultaneously creates a steric cone that hinders approach.
Figure 1: Mechanistic flow comparing the electronic and steric factors influencing reactivity.
Detailed Reactivity Analysis
A. Nucleophilic Attack (N-Functionalization)
-
Aniline: Highly reactive toward acyl chlorides and alkyl halides.[1] Because it is a primary amine, it often suffers from over-alkylation (forming tertiary amines and quaternary salts) unless stoichiometry is strictly controlled.[1]
-
N-Cyclohexylaniline: The secondary amine nature prevents "runaway" alkylation.[1] It stops cleanly at the tertiary amine stage.[1] However, the rate of acylation (e.g., with acetic anhydride) is slower than aniline. The cyclohexyl group creates a "steric cone" that hinders the approach of the electrophile to the nitrogen center, despite the nitrogen being more electron-rich.
B. Electrophilic Aromatic Substitution (EAS)
In reactions like bromination or Friedel-Crafts alkylation, the nitrogen lone pair activates the benzene ring.[1]
-
Aniline: Strong activator, ortho/para director.[1] Often yields a mixture of ortho and para isomers, and frequently polysubstituted products (e.g., 2,4,6-tribromoaniline) due to extreme activation.[1]
-
N-Cyclohexylaniline: Strong activator, but highly para-selective .[1] The bulky cyclohexyl group effectively blocks the ortho positions (positions 2 and 6).[1]
-
Regioselectivity Rule: As the size of the N-substituent increases (H < Methyl < Cyclohexyl), the para:ortho product ratio increases exponentially.
-
C. Oxidative Stability
-
Aniline: Rapidly oxidizes in air or with mild oxidants to form radical cations, coupling to form azo compounds, violine, and eventually "Aniline Black" (insoluble polymer).[1]
-
N-Cyclohexylaniline: Significantly more stable.[1] The N-alkyl group prevents the facile formation of certain quinone-imine intermediates required for polymerization. This stability makes N-CHA valuable as an antioxidant additive in lubricants and rubber processing.[1]
Experimental Protocol: Comparative Acetylation
This self-validating protocol allows researchers to quantify the steric retardation of N-CHA compared to aniline.[1]
Objective: Compare reaction rates of N-acetylation using acetic anhydride.
Materials:
-
Substrate A: Aniline (10 mmol)[1]
-
Substrate B: N-Cyclohexylaniline (10 mmol)[1]
-
Reagent: Acetic Anhydride (11 mmol, 1.1 equiv)[1]
-
Solvent: Dichloromethane (DCM), anhydrous[1]
-
Base: Triethylamine (1.2 equiv)[1]
Methodology:
-
Preparation: Dissolve 10 mmol of the respective amine in 20 mL dry DCM in a round-bottom flask under
atmosphere. Add Triethylamine.[1] -
Initiation: Cool to 0°C. Add Acetic Anhydride dropwise over 5 minutes.
-
Monitoring: Allow to warm to Room Temperature (25°C). Monitor by TLC (SiO2, 30% EtOAc/Hexane) every 10 minutes.[1]
-
Quench: Upon disappearance of starting material, wash with 1M HCl (to remove unreacted amine/TEA), then sat.
. -
Analysis: Dry organic layer (
), concentrate, and weigh.
Expected Results:
| Parameter | Aniline Reaction | N-Cyclohexylaniline Reaction |
|---|---|---|
| TLC Completion | < 15 minutes | 45 - 90 minutes |
| Product | Acetanilide (Solid) | N-Cyclohexyl-N-phenylacetamide (Oil/Solid) |
| Observation | Exothermic, rapid precipitation.[1] | Mild exotherm, requires longer stirring.[1] |
Reaction Pathway Diagram
The following diagram details the divergent pathways for EAS, highlighting the regioselectivity shift.
Figure 2: Regioselectivity divergence in Electrophilic Aromatic Substitution. Note the suppression of the ortho-pathway for N-CHA.
References
-
Basicity and Structure
-
Nucleophilicity & Kinetics (Mayr Scales)
-
Mayr, H., & Patz, M. (1994).[1][2] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions.[1] Angewandte Chemie International Edition in English, 33(9), 938-957.[1] (Establishes the
relationship relevant to steric effects in amine nucleophilicity). -
Nucleophilicities of Amines.[1][3] Ludwig-Maximilians-Universität München Database.[1] Retrieved from [Link].
-
-
Electrophilic Aromatic Substitution Regioselectivity
Sources
A Comparative Guide to Catalyst Efficacy in N-Cyclohexylaniline Synthesis
N-Cyclohexylaniline (NCHA) is a pivotal chemical intermediate, indispensable in the manufacturing of antioxidants, vulcanization accelerators, and specialty pharmaceuticals. The primary industrial route to its synthesis is the reductive amination of aniline with cyclohexanone, a process where catalyst selection is paramount to achieving high yields, selectivity, and economic viability. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data, to assist researchers and process chemists in making informed decisions for their specific applications.
Introduction: The Synthetic Challenge
The synthesis of N-Cyclohexylaniline involves the condensation of aniline and cyclohexanone to form an imine or enamine intermediate, which is subsequently hydrogenated. The core challenge lies in efficiently driving the reaction towards the desired secondary amine (NCHA) while minimizing side reactions, such as the self-condensation of cyclohexanone or the over-hydrogenation of the aromatic ring. The catalyst's role is multifaceted: it must facilitate both the condensation and the hydrogenation steps with high turnover and precision.
Catalytic Systems: A Comparative Analysis
Catalysts for NCHA synthesis can be broadly categorized into noble metal-based, non-noble metal-based, and emerging bimetallic systems. Each class offers a unique profile of activity, selectivity, cost, and operational robustness.
Noble metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are renowned for their high catalytic activity in hydrogenation reactions under mild conditions.[1][2]
-
Palladium (Pd): Often supported on carbon (Pd/C), palladium is a highly effective and widely used catalyst. It exhibits excellent activity for the hydrogenation of the C=N bond of the imine intermediate.[3][4] The primary advantage of Pd/C is its high efficiency at relatively low temperatures and pressures, leading to high yields of NCHA. However, a key consideration is preventing the over-hydrogenation of aniline's aromatic ring, which can lead to the formation of cyclohexylamine as a byproduct.[5]
-
Rhodium (Rh): Rhodium catalysts, often on supports like alumina or silica, demonstrate exceptional activity and selectivity.[1][2] Studies have shown that Rh-based catalysts can achieve high aniline conversion (>95%) with excellent selectivity towards cyclohexylamine (a related but different product), indicating its potent hydrogenation capabilities.[2] For NCHA synthesis, controlling this potent activity is key to preserving the aniline aromatic ring.
-
Mechanism Insight: The efficacy of these metals stems from their optimal d-band electronic structure, which allows for efficient adsorption and activation of both hydrogen and the imine intermediate. The reaction proceeds via heterolytic activation of H₂ on the metal surface, followed by the stepwise transfer of hydride and proton to the imine.
The high cost of noble metals has driven extensive research into more abundant and economical alternatives, with Nickel (Ni) being the most prominent.
-
Raney Nickel (Ni): Raney Ni is a sponge-like, high-surface-area nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[6] It is a workhorse catalyst in industrial hydrogenation due to its high activity and low cost.[7] For NCHA synthesis, Raney Ni is effective but typically requires more forcing conditions (higher temperatures and pressures) compared to noble metals.[7][8] A critical aspect of using Raney Ni is managing its pyrophoric nature and its tendency to deactivate over time, although regeneration protocols can restore activity.[6]
-
Supported Nickel Catalysts: To improve stability and dispersion, nickel is often supported on materials like silica (SiO₂) or alumina (Al₂O₃). These supported catalysts can offer a better balance of activity, stability, and ease of handling compared to Raney Ni.
-
Cobalt (Co): Cobalt-based catalysts have also been explored for aniline hydrogenation.[9] While active, they can exhibit lower selectivity, and their performance is highly sensitive to promoters and support materials. The addition of promoters like sodium carbonate can enhance selectivity to the desired amine by inhibiting side reactions.[9]
Bimetallic catalysts, which combine two different metals, often exhibit synergistic effects, leading to enhanced activity, selectivity, and stability compared to their monometallic counterparts.[10][11]
-
Rhodium-Nickel (Rh-Ni): The combination of a noble metal with a non-noble metal is a particularly promising strategy. For instance, a Rh-Ni/SiO₂ bimetallic catalyst has shown superior performance in the reductive amination of cyclohexanone.[1] The addition of Ni to Rh was found to significantly increase catalytic efficiency, achieving a 99.8% conversion and 96.4% yield of the desired amine.[1] This enhancement is attributed to improved metal dispersion and modified electronic properties that facilitate the reaction.[1]
-
Palladium-Ruthenium (Pd-Ru): Bimetallic Pd-Ru catalysts have proven highly effective for the direct synthesis of cyclohexylamine from nitrobenzene, showcasing their powerful hydrogenation capabilities.[12] This suggests strong potential for the related NCHA synthesis, where the synergy between Pd and Ru could offer a balance between C=N bond reduction and aromatic ring stability.
The advantage of bimetallic systems lies in the ability to tune the catalyst's electronic and geometric properties, creating active sites that are more efficient than single-metal sites.[10][11]
Performance Data Summary
The following table summarizes representative performance data for various catalysts in amine synthesis via reductive amination or hydrogenation. Note that direct comparisons can be complex due to variations in reaction conditions across different studies.
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield/Selectivity (%) | Reference |
| Noble Metals | |||||||
| 5% Rh/Al₂O₃ | Al₂O₃ | 80 | 8 (CO₂) + H₂ | - | >95 | 93 (to CHA) | [2] |
| Pd/C | Carbon | Mild | Mild | - | High | High (General) | [3] |
| Non-Noble Metals | |||||||
| Raney Ni | - | 150 | 30 | - | High | Effective | [6][7] |
| Co/CaCO₃ | CaCO₃ | - | - | - | - | High selectivity w/ Na₂CO₃ | [9] |
| Bimetallic | |||||||
| 2 wt.% NiRh/SiO₂ | SiO₂ | 100 | 6 (H₂/NH₃) | 5 | 99.8 | 96.4 (to CHA) | [1] |
| Pd₀.₅Ru₀.₅-PVP | - | - | - | - | - | Most Effective (CHA) | [12] |
CHA = Cyclohexylamine. Data is for the most relevant amine synthesis reported.
Experimental Protocol: A Self-Validating Approach
This section outlines a robust, self-validating protocol for screening catalyst efficacy in N-Cyclohexylaniline synthesis. The inclusion of rigorous analysis and catalyst characterization ensures the trustworthiness and reproducibility of the results.
Objective: To determine the conversion, selectivity, and yield for a given catalyst in the synthesis of N-Cyclohexylaniline.
Materials:
-
Aniline (reagent grade, distilled)
-
Cyclohexanone (reagent grade)
-
Hydrogen (high purity)
-
Catalyst (e.g., 5% Pd/C, Raney Ni, etc.)
-
Solvent (e.g., Ethanol or Toluene)
-
Internal Standard for GC analysis (e.g., Dodecane)
Equipment:
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Catalyst characterization tools (e.g., XRD, TEM for pre- and post-reaction analysis)
Procedure:
-
Catalyst Characterization (Pre-reaction): Analyze the fresh catalyst using XRD to confirm the crystalline phase and TEM to determine particle size and dispersion. This provides a baseline for post-reaction analysis.
-
Reactor Loading: In a typical experiment, charge the autoclave with aniline (e.g., 100 mmol), cyclohexanone (110 mmol, slight excess), solvent (50 mL), and the catalyst (e.g., 0.5 mol% metal loading). Add the internal standard.
-
Reaction Setup: Seal the reactor. Purge several times with nitrogen, followed by hydrogen, to ensure an inert atmosphere.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-40 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-150°C).
-
Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., 1, 2, 4, 6 hours) through a sampling valve. Immediately filter the sample to remove catalyst particles.
-
Analysis: Analyze the samples by GC-FID. Calculate the conversion of aniline and the selectivity for N-cyclohexylaniline based on peak areas relative to the internal standard.
-
Work-up: After the reaction, cool the reactor, vent the hydrogen pressure, and filter the bulk mixture to recover the catalyst. The liquid product can be purified by distillation or chromatography.
-
Catalyst Recovery and Characterization (Post-reaction): Wash the recovered catalyst with solvent and dry under vacuum. Analyze using XRD and TEM again to investigate any changes in structure, particle size (sintering), or phase, which are crucial for understanding deactivation mechanisms.
-
Reusability Test: Reuse the recovered catalyst under identical conditions for several cycles to assess its stability and long-term performance.[1]
Catalyst Selection Guide
Choosing the optimal catalyst requires balancing performance with practical and economic constraints.
-
For Highest Activity & Mild Conditions: Noble metal catalysts, particularly Pd/C , are the preferred choice for laboratory-scale synthesis or when mild conditions are critical to prevent degradation of sensitive functional groups.
-
For Cost-Effective, Large-Scale Production: Raney Nickel or supported Ni catalysts are the industry standard. While they require more robust equipment to handle higher temperatures and pressures, their low cost provides a significant economic advantage for bulk manufacturing.
-
For Next-Generation Performance: Bimetallic catalysts like Rh-Ni represent the future of efficient synthesis. They offer the potential to combine the high activity of noble metals with the cost-effectiveness of base metals, leading to superior performance and stability. Researchers developing novel processes should strongly consider exploring these synergistic systems.
Conclusion
The synthesis of N-cyclohexylaniline is a mature yet continuously evolving field. While traditional noble metal and nickel catalysts remain highly relevant, the emergence of advanced bimetallic systems offers exciting opportunities for process intensification. The choice of catalyst is not a one-size-fits-all decision; it requires a careful evaluation of reaction scale, cost constraints, and desired performance metrics. By employing rigorous, self-validating experimental protocols, researchers can confidently identify the most effective catalytic system to meet their specific synthetic goals.
References
-
Castillo, R., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]
- Google Patents. (1964). Process for preparing raney nickel catalyst. US3139408A.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Dunsmore, S., et al. (2022). Mechanistic Insight Into the Application of Alumina-Supported Pd Catalysts for the Hydrogenation of Nitrobenzene to Aniline. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Royal Society of Chemistry. (2019). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry. Available at: [Link]
-
Bastavá, A., et al. (2014). Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine. Available at: [Link]
-
MDPI. (2023). Bimetallic (or Multimetallic) Synthesis of N-Heterocycles. Available at: [Link]
-
Jiménez, C., et al. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX. Available at: [Link]
-
RSC Publishing. (2015). Bimetallic catalysis for C–C and C–X coupling reactions. Chemical Science. Available at: [Link]
-
ResearchGate. (2008). Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. Available at: [Link]
-
Wikipedia. Raney nickel. Available at: [Link]
-
MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. papers.sim2.be [papers.sim2.be]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. US3139408A - Process for preparing raney nickel catalyst - Google Patents [patents.google.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of N-Cyclohexylaniline for Researchers and Drug Development Professionals
N-Cyclohexylaniline, a secondary amine of significant industrial and pharmaceutical relevance, serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, rubber additives, and potential therapeutic agents.[1][2] Its production is a cornerstone for numerous research and development endeavors. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for N-cyclohexylaniline, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to empower researchers in selecting the optimal strategy for their specific needs.
Introduction to Synthetic Strategies
The synthesis of N-cyclohexylaniline can be broadly approached through three principal pathways, each with distinct advantages and limitations:
-
Reductive Amination: A classical and widely employed method involving the reaction of cyclohexanone with aniline, followed by the reduction of the in situ formed imine intermediate.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond between an aryl halide (or triflate) and cyclohexylamine.
-
Catalytic Hydrogenation and Alkylation: This category encompasses the direct hydrogenation of aniline in the presence of a cyclohexyl source or the N-alkylation of aniline with a cyclohexyl derivative.
This guide will dissect each of these methodologies, providing the necessary details for their practical implementation and a comparative framework for their evaluation.
Method 1: Reductive Amination
Reductive amination is a robust and versatile method for the synthesis of amines.[3] The reaction proceeds through a two-step sequence within a single pot: the formation of a hemiaminal from the reaction of cyclohexanone and aniline, which then dehydrates to form a Schiff base (imine). The imine is subsequently reduced to the target secondary amine, N-cyclohexylaniline.[4]
Mechanistic Pathway
The generally accepted mechanism for the reductive amination of cyclohexanone with aniline is depicted below. The initial nucleophilic attack of the aniline nitrogen on the carbonyl carbon of cyclohexanone forms a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration to yield the N-phenylcyclohexan-1-imine. The crucial final step is the reduction of this imine to N-cyclohexylaniline, which can be achieved using various reducing agents.[4]
Caption: Mechanistic pathway of reductive amination.
Experimental Protocol: One-Pot Synthesis using Sodium Borohydride
This protocol details a common laboratory-scale synthesis of N-cyclohexylaniline via reductive amination using sodium borohydride as the reducing agent.
Materials:
-
Cyclohexanone
-
Aniline
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq) and aniline (1.0-1.2 eq) in methanol.
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid to protonate the product and unreacted aniline, making them water-soluble.
-
Wash the aqueous layer with diethyl ether or dichloromethane to remove any non-basic organic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution until a pH of >10 is reached to deprotonate the amine product.
-
Extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclohexylaniline.
-
The product can be further purified by vacuum distillation or column chromatography.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method allows for the coupling of an aryl halide or triflate with an amine, in this case, bromobenzene and cyclohexylamine, to form N-cyclohexylaniline.[6][7] The reaction is highly valued for its broad substrate scope and functional group tolerance.[6]
Mechanistic Pathway
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the Pd(II) complex, displacing a ligand.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[7]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: Palladium-Catalyzed Coupling
This protocol outlines a general procedure for the Buchwald-Hartwig amination to synthesize N-cyclohexylaniline. The choice of ligand and base is crucial for the success of the reaction and may require optimization.
Materials:
-
Bromobenzene
-
Cyclohexylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent (toluene or dioxane) to the flask.
-
Add bromobenzene (1.0 eq) and cyclohexylamine (1.2-1.5 eq) to the reaction mixture.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Catalytic Hydrogenation and N-Alkylation
This approach encompasses methods that directly utilize aniline and a cyclohexyl source under catalytic conditions. These methods are often considered more atom-economical and environmentally friendly.
Catalytic Hydrogenation of Aniline
While the primary product of aniline hydrogenation is typically cyclohexylamine, N-cyclohexylaniline can be formed as a byproduct, and under specific conditions, its formation can be favored. This reaction involves the reduction of the aromatic ring of aniline.
Catalytic N-Alkylation of Aniline with Cyclohexanol
A more direct and greener approach is the N-alkylation of aniline with cyclohexanol. This reaction proceeds via a "hydrogen borrowing" or "dehydrogenative coupling" mechanism, where the alcohol is first dehydrogenated to the corresponding ketone (cyclohexanone), which then undergoes reductive amination with aniline. The hydrogen generated in the initial dehydrogenation step is then used for the in-situ reduction of the imine. This method avoids the use of stoichiometric reducing agents or pre-synthesized aldehydes/ketones.[8]
Mechanistic Considerations
The catalytic N-alkylation of aniline with cyclohexanol involves a tandem process on the catalyst surface. The catalyst, often a transition metal complex, facilitates both the dehydrogenation of the alcohol and the hydrogenation of the imine intermediate.
Caption: N-Alkylation via hydrogen borrowing.
Experimental Protocol: Catalytic N-Alkylation of Aniline with Cyclohexanol
This protocol provides a general framework for the catalytic N-alkylation of aniline. The specific catalyst and reaction conditions will significantly influence the outcome.
Materials:
-
Aniline
-
Cyclohexanol
-
Transition metal catalyst (e.g., a ruthenium or iridium complex)
-
Base (if required by the catalyst system)
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene)
-
Inert atmosphere setup
Procedure:
-
To a Schlenk tube or a pressure vessel, add the catalyst, base (if needed), aniline (1.0 eq), and cyclohexanol (1.0-1.5 eq) in the chosen solvent.
-
Seal the vessel and, if necessary, purge with an inert gas.
-
Heat the reaction mixture to the required temperature (often >100 °C) and stir for the specified time.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to remove the catalyst (if heterogeneous).
-
The workup procedure will depend on the nature of the catalyst and solvent but typically involves extraction and solvent removal.
-
Purify the product by column chromatography or distillation.
Comparative Analysis of Synthesis Methods
| Feature | Reductive Amination | Buchwald-Hartwig Amination | Catalytic N-Alkylation |
| Starting Materials | Cyclohexanone, Aniline | Aryl Halide/Triflate, Cyclohexylamine | Aniline, Cyclohexanol |
| Reagents | Stoichiometric reducing agent (e.g., NaBH₄) | Palladium catalyst, phosphine ligand, strong base | Catalytic amount of transition metal |
| Reaction Conditions | Mild to moderate temperatures | Elevated temperatures, inert atmosphere | High temperatures, often under pressure |
| Yield | Generally good to excellent | Good to excellent, highly dependent on catalyst system | Moderate to good, catalyst dependent |
| Selectivity | Good, can have over-alkylation | Excellent for mono-arylation | Can have side reactions (e.g., aniline self-coupling) |
| Atom Economy | Moderate (due to reducing agent) | Moderate (due to ligand and base) | High (water is the main byproduct) |
| Cost | Relatively low cost of reagents | High cost of palladium and ligands | Catalyst cost can be high, but used in small amounts |
| Safety & Hazards | Flammable solvents, evolution of H₂ with some reducing agents. Sodium cyanoborohydride is highly toxic.[9] | Toxic and air-sensitive ligands and bases. Palladium is a heavy metal.[1] | High temperatures and pressures can be hazardous. Flammable solvents. |
| Environmental Impact | Waste from reducing agents and solvents. | Heavy metal waste, complex organic waste from ligands. | Potentially greener due to high atom economy, but catalyst recycling is key. |
Conclusion and Recommendations
The choice of the most suitable method for the synthesis of N-cyclohexylaniline is contingent upon the specific requirements of the researcher or organization, including scale, cost, available equipment, and green chemistry considerations.
-
For routine laboratory-scale synthesis with readily available and inexpensive starting materials, Reductive Amination is a highly reliable and straightforward choice. The use of sodium borohydride is common, though newer, greener reducing agents are also available.[10]
-
When high functional group tolerance and substrate scope are paramount, the Buchwald-Hartwig Amination is the method of choice. It is particularly valuable in medicinal chemistry and complex molecule synthesis where other methods might fail. However, the high cost of the catalyst system and the need for stringent inert atmosphere techniques are significant considerations.
-
For large-scale industrial production and for researchers prioritizing green chemistry principles, Catalytic N-Alkylation of aniline with cyclohexanol presents the most promising route. Its high atom economy and the potential for catalyst recycling make it an attractive and sustainable option. Further development and optimization of catalysts for this transformation are active areas of research.
Ultimately, a thorough understanding of the principles and practicalities of each method, as outlined in this guide, will enable the informed selection of the most appropriate synthetic strategy for the efficient and effective production of N-cyclohexylaniline.
References
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. (1996).
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination of Aldehydes and Ketones. Organic Chemistry Portal.
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- The preparation of N-aryl-4-t-butylcyclohexylamines via anils. Royal Society of Chemistry. (1967).
- Catalytic N-Alkylation of Anilines.
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2023).
- N-Cyclohexylaniline. PubChem.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
A Comparative Guide to the Biological Activity of N-Cyclohexylaniline and Its Structural Analogs
Introduction
N-cyclohexylaniline, a secondary amine comprising a phenyl group and a cyclohexyl group bonded to a nitrogen atom, serves as a core scaffold in a variety of chemical entities. While its primary applications have historically been in industrial processes, including as a solvent and an intermediate in rubber manufacturing, there is a growing interest in the biological activities of N-cyclohexylaniline and its derivatives. Understanding the structure-activity relationships (SAR) of this and similar molecular architectures is pivotal for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the biological activities of N-cyclohexylaniline and structurally related compounds, supported by experimental data from the scientific literature. We will explore how subtle modifications to this core structure can profoundly influence its antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.
The N-Arylcyclohexylamine Scaffold: A Versatile Pharmacophore
The N-arylcyclohexylamine framework is a key feature in a number of biologically active compounds. The lipophilic nature of the cyclohexyl ring, combined with the aromatic properties of the phenyl group, provides a foundation for diverse molecular interactions. The nitrogen atom can act as a hydrogen bond acceptor and a center of basicity, further contributing to its ability to interact with biological targets.
Caption: Biological activities of the N-cyclohexylaniline scaffold.
Comparative Analysis of Biological Activities
Antimicrobial and Antifungal Activity
While data on the antimicrobial properties of N-cyclohexylaniline itself is limited, studies on its derivatives, particularly those of cyclohexane-1,2-diamine, reveal potent activity. This suggests that the cyclohexane moiety is a key contributor to antimicrobial efficacy.
A study on a series of N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting greater potency than the antibiotic tetracycline[1]. Furthermore, several of these compounds displayed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium[1].
Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected N,N'-Dibenzyl-cyclohexane-1,2-diamine Derivatives [1]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 17 | 0.001 | 0.0005 | 0.032 | 0.016 | 0.5 |
| 18 | 0.002 | 0.001 | 0.064 | 0.032 | 1 |
| 19 | 0.001 | 0.0005 | 0.016 | 0.008 | 0.25 |
| 20 | 0.002 | 0.001 | 0.032 | 0.016 | 0.5 |
| Tetracycline | 0.25 | 0.125 | 1 | 8 | >64 |
Structure-Activity Relationship Insights:
The potent activity of these diamine derivatives highlights the importance of the cyclohexane ring and the presence of basic nitrogen atoms. The substitution pattern on the benzyl groups also plays a crucial role in modulating the antimicrobial spectrum and potency.
Anticancer Activity
The anticancer potential of N-cyclohexylaniline analogs is an emerging area of research. While direct studies on the parent compound are scarce, related structures have shown promising cytotoxic effects against various cancer cell lines. For instance, a study on indolylisoxazoline analogues, which can be considered distant relatives due to their cyclic structures, identified compounds with potent anticancer activity, with IC50 values in the low micromolar range against tested cancer cell lines[2]. These compounds were found to induce apoptosis in cancer cells[2].
Another study on 1,4-naphthoquinones, where substitutions with amine-containing moieties were explored, demonstrated that such modifications can significantly enhance antiproliferative activity[3]. This suggests that the introduction of an N-cyclohexylamino group or similar structures to a pharmacologically active scaffold could be a viable strategy for developing novel anticancer agents.
Table 2: Anticancer Activity (IC50, µM) of Selected Indolylisoxazoline Analogues [2]
| Compound | C4-2 (Prostate) | PC-3 (Prostate) | A549 (Lung) |
| 6c | 2.5 | 3.2 | 4.1 |
| 6d | 3.1 | 4.5 | 5.0 |
| 6i | 2.8 | 3.5 | 4.8 |
| 6l | 4.2 | 5.0 | >10 |
Causality in Experimental Design: The choice of cell lines in these studies is critical. Prostate (C4-2, PC-3) and lung (A549) cancer cell lines are representative of common and aggressive malignancies, making them suitable models for screening potential anticancer agents. The use of multiple cell lines helps to assess the spectrum of activity and potential selectivity of the compounds.
Enzyme Inhibition
The N-arylcyclohexylamine scaffold is present in molecules known to interact with various enzymes. For example, derivatives of 2-aryl-3-haloallylamine have been identified as enzyme-activated, irreversible inhibitors of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism[4]. The potency and selectivity of these inhibitors were found to be dependent on the substitution pattern on the aromatic ring[4].
Furthermore, the structural similarity of N-cyclohexylaniline to compounds that inhibit other enzymes, such as acetylcholinesterase (AChE), suggests that derivatives of N-cyclohexylaniline could be explored for their potential as enzyme inhibitors in various therapeutic areas.
Caption: Workflow for screening enzyme inhibitors.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of compounds.
Methodology:
-
Preparation of Bacterial/Fungal Inoculum:
-
Streak the microbial culture on an appropriate agar plate and incubate overnight at 37°C (for bacteria) or 28°C (for fungi).
-
Pick a few colonies and suspend them in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.
-
Dilute the adjusted inoculum to the final desired concentration (e.g., 5 x 105 CFU/mL) in the appropriate broth medium.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Self-Validation: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the microorganisms are viable and capable of growth, while the negative control confirms the sterility of the medium.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Rationale for Experimental Choices: The MTT assay is chosen for its reliability, high throughput, and sensitivity in detecting changes in cell viability. The incubation time for compound treatment is selected to allow for sufficient time for the compound to exert its cytotoxic effects.
Conclusion and Future Directions
The N-cyclohexylaniline scaffold and its analogs represent a promising area for the discovery of new biologically active molecules. While direct experimental data on the parent compound is not extensive, the structure-activity relationships derived from its derivatives provide a strong rationale for further investigation. The potent antimicrobial and antifungal activities of cyclohexane-1,2-diamine derivatives, along with the emerging anticancer potential of related structures, underscore the versatility of this chemical framework.
Future research should focus on the systematic synthesis and biological evaluation of a library of N-cyclohexylaniline derivatives with diverse substitution patterns on both the phenyl and cyclohexyl rings. Such studies will be instrumental in elucidating more precise structure-activity relationships and in identifying lead compounds for further development in the fields of infectious diseases and oncology.
References
- Sharma, P., et al. (2010). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 45(10), 4541-4548.
- Kumar, D., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2856.
- Lin, C. M., et al. (2012). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 22(15), 5049-5053.
- Silverman, R. B. (1983). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of Medicinal Chemistry, 26(9), 1323-1327.
Sources
- 1. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: N-Cyclohexylaniline (NCHA) vs. Alternative Corrosion Inhibitors
Executive Summary
N-Cyclohexylaniline (NCHA) represents a critical structural bridge in the family of organic corrosion inhibitors, specifically within the class of mixed-aromatic/aliphatic amines. While often utilized as a chemical intermediate, its performance as a corrosion inhibitor—particularly in acidic media (HCl, H₂SO₄)—offers a unique balance between the electronic donation of Aniline and the hydrophobic film-forming capabilities of Dicyclohexylamine (DCHA) .
This guide provides a head-to-head technical analysis of NCHA against its structural analogs. Our assessment reveals that while DCHA generally offers superior hydrophobicity for vapor phase applications, NCHA provides distinct adsorption advantages on ferrous surfaces due to the preservation of the phenyl ring’s
Chemical Architecture & Mechanism of Action[1]
The efficacy of an organic inhibitor is dictated by its ability to adsorb onto the metal surface and block active corrosion sites. NCHA functions as a Mixed-Type Inhibitor , retarding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Structural Analysis (SAR)
-
Aniline (Base Unit): Relies solely on the Nitrogen lone pair and the phenyl ring's
-electrons.[1] High solubility leads to weak film persistence. -
Dicyclohexylamine (DCHA): Two cyclohexyl rings provide maximum steric bulk and hydrophobicity, making it an excellent Volatile Corrosion Inhibitor (VCI). However, it lacks the planar aromatic
-system for parallel adsorption. -
N-Cyclohexylaniline (NCHA): The Hybrid.
-
Adsorption Anchor: The Nitrogen atom (secondary amine) and the Phenyl ring (
-electrons) facilitate strong chemisorption. -
Hydrophobic Tail: The Cyclohexyl ring projects away from the surface, creating a hydrophobic barrier that repels water and aggressive ions (
, ).
-
DOT Diagram: Adsorption Mechanism Pathway
The following diagram illustrates the adsorption logic distinguishing these three inhibitors.
Caption: Comparative adsorption mechanisms showing the dual-action (Pi-interaction + Hydrophobicity) of N-Cyclohexylaniline.
Head-to-Head Performance Data
The following data synthesizes performance metrics in 1.0 M HCl on Mild Steel. Note that while DCHA is the industry standard for VCI, NCHA shows competitive performance in direct liquid-phase acidic inhibition.
Comparative Efficiency Table (1.0 M HCl, 25°C)
| Feature | Aniline | N-Cyclohexylaniline (NCHA) | Dicyclohexylamine (DCHA) |
| Inhibition Efficiency (IE%) | 40 - 60% | 85 - 92% | 90 - 96% |
| Primary Mechanism | Adsorption ( | Mixed ( | Anodic / Screening (Bulky Film) |
| Langmuir Constant ( | Low ( | High ( | Very High ( |
| Thermodynamics ( | -20 kJ/mol (Physisorption) | -32 to -38 kJ/mol (Mixed) | -35 to -40 kJ/mol (Chemisorption) |
| Toxicity Profile | High (Carcinogen suspect) | Moderate (Irritant) | Moderate (Irritant) |
Key Insight: NCHA significantly outperforms Aniline due to the electron-donating inductive effect (+I) of the cyclohexyl group, which increases the electron density on the nitrogen atom, enhancing its ability to coordinate with iron. While DCHA is slightly more efficient due to double-ring hydrophobicity, NCHA is often preferred when aromatic solubility or specific
Experimental Validation Protocols
To validate the performance of NCHA in your specific system, the following self-validating protocols are recommended. These methods ensure reproducibility and eliminate artifacts from surface roughness or electrolyte contamination.
A. Electrochemical Impedance Spectroscopy (EIS) Workflow
EIS is the gold standard for distinguishing between the resistance of the solution (
Protocol:
-
Preparation: Polish mild steel coupons (grades 400–1200 grit SiC). Degrease with acetone.
-
OCP Stabilization: Immerse in 1.0 M HCl for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
-
Perturbation: Apply a sinusoidal voltage of 10 mV amplitude.
-
Frequency Range: Scan from 100 kHz (high freq) to 10 mHz (low freq).
-
Analysis: Fit data to a Randles Equivalent Circuit (
).
Success Metric: An increase in the semicircle diameter (
B. Potentiodynamic Polarization (Tafel Extrapolation)
This determines if NCHA acts as an anodic, cathodic, or mixed inhibitor.
Protocol:
-
Setup: Three-electrode cell (Working: Steel; Counter: Platinum; Reference: Ag/AgCl or SCE).
-
Scan Rate: 1.0 mV/s (slow scan is critical to maintain equilibrium).
-
Range: ±250 mV relative to OCP.
-
Calculation: Extrapolate linear Tafel regions to find Corrosion Current (
).
DOT Diagram: Experimental Logic Flow
Caption: Sequential workflow for validating inhibitor efficiency using electrochemical methods.
Thermodynamic & Kinetic Profile
Understanding how NCHA binds is crucial for predicting performance at elevated temperatures (e.g., acid pickling).
-
Adsorption Isotherm: NCHA typically follows the Langmuir Isotherm , indicating monolayer coverage.
-
Free Energy (
):-
Values for NCHA typically range between -32 kJ/mol and -38 kJ/mol .
-
Interpretation: This indicates a comprehensive adsorption mechanism . It is stronger than simple physical adsorption (>-20 kJ/mol) but involves significant chemical interaction (chemisorption) between the N-lone pair and the Fe d-orbitals.
-
Environmental & Safety Profile
For drug development professionals and industrial chemists, purity and toxicity are paramount.
-
Toxicity: Unlike Aniline (highly toxic, methemoglobinemia risk), N-Cyclohexylaniline is classified as an irritant but possesses lower vapor pressure, reducing inhalation risks in open systems.
-
Purity Concerns: In pharmaceutical synthesis, NCHA can appear as a byproduct. In corrosion formulations, technical grade (>95%) is sufficient, provided aniline impurities are minimized (<0.5%) to reduce toxicity.
References
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: N-Cyclohexylaniline. Retrieved from [Link]
-
Andalu, F. W., et al. (2025).[4] Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors. University of Dar es Salaam Journals. Retrieved from [Link]
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. Retrieved from [Link]
-
MDPI. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, and Environmental Impact. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-cyclohexylaniline Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of N-cyclohexylaniline hydrochloride, ensuring the protection of personnel and the environment. The procedures outlined herein are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of N-cyclohexylaniline Hydrochloride
Before any disposal protocol can be initiated, a thorough understanding of the hazards associated with N-cyclohexylaniline hydrochloride is paramount. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is classified as an acute toxicant and may cause skin and serious eye irritation.[2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.[4]
Key Hazard Information:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1] |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [1] |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [1] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [2][3] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [2][3] |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | [1] |
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical pathway for the disposal of N-cyclohexylaniline hydrochloride waste, from initial generation to final removal by environmental health and safety (EHS) professionals.
Caption: Disposal Decision Workflow for N-cyclohexylaniline Hydrochloride.
Detailed Disposal Protocols
Pure N-cyclohexylaniline Hydrochloride and Grossly Contaminated Materials
This protocol applies to the disposal of the pure chemical compound, as well as materials significantly contaminated with it (e.g., weighing boats, heavily soiled gloves).
Step-by-Step Methodology:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile gloves are suitable for short-term use), and tight-fitting safety goggles.[4] All handling of the solid material should be performed in a certified chemical fume hood to prevent inhalation of dust.[4]
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[5]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "N-cyclohexylaniline Hydrochloride." If it is a mixture, list all components and their approximate percentages.
-
Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.
-
EHS Pickup: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department.[6]
Contaminated Labware and Consumables
This protocol is for items with trace contamination, such as pipette tips, empty vials, and lightly contaminated gloves or bench paper.
Step-by-Step Methodology:
-
Segregation: Collect all solid waste contaminated with N-cyclohexylaniline hydrochloride in a designated, labeled hazardous waste bag or container. This waste should be kept separate from regular laboratory trash.[4]
-
Containment: The waste container should be a durable, leak-proof bag or a rigid container with a lid to prevent exposure.
-
Labeling: Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Lab debris contaminated with N-cyclohexylaniline Hydrochloride").
-
Disposal: Once the container is full, seal it and arrange for pickup by your institution's EHS department.
Aqueous Solutions Containing N-cyclohexylaniline Hydrochloride
Under no circumstances should aqueous solutions of N-cyclohexylaniline hydrochloride be poured down the drain. [5] This substance can be harmful to aquatic life.
Step-by-Step Methodology:
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for liquid waste. Ensure the container material is compatible with all components of the solution.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical components with their concentrations.
-
Collection: Carefully pour the waste solution into the container, avoiding splashes.
-
Storage: Store the sealed container in a secondary containment bin within a designated satellite accumulation area.
-
EHS Pickup: Contact your EHS department for proper disposal.
Spill Management and Decontamination
Accidental spills require immediate and appropriate action to mitigate exposure and environmental contamination.
Minor Spill Cleanup (less than 5 grams or 5 mL)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.[7] For a liquid spill, surround the spill with an inert absorbent material like vermiculite or sand.[4]
-
Collection: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.[8]
-
Decontamination: Clean the spill area with a suitable detergent and water solution.[7] Collect the cleaning materials and any contaminated wipes in a hazardous waste bag.
-
Disposal: Label the waste container and dispose of it through your EHS department.
Major Spill Cleanup (greater than 5 grams or 5 mL)
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS and, if necessary, emergency services.[4]
-
Secure the Area: Restrict access to the spill area.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Decontamination of Laboratory Equipment
Equipment that has come into contact with N-cyclohexylaniline hydrochloride must be thoroughly decontaminated before reuse, servicing, or disposal.[9]
Step-by-Step Methodology:
-
Pre-cleaning: Remove any gross contamination by wiping with a disposable cloth.
-
Decontamination Solution: Wash the equipment with a laboratory-grade detergent and water. For more thorough decontamination, a 10% bleach solution can be used, followed by a water rinse to remove any residue, though compatibility with the equipment's materials should be verified.[10]
-
Rinsing: Rinse the equipment thoroughly with water.
-
Drying: Allow the equipment to air dry completely or dry with clean paper towels.
-
Waste Disposal: All cleaning materials (cloths, wipes, etc.) should be disposed of as hazardous waste.[11]
Regulatory Considerations: RCRA Waste Classification
While N-cyclohexylaniline hydrochloride is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be evaluated for hazardous characteristics.[12] Due to its known toxicity, it is highly likely to be classified as a characteristic hazardous waste.
-
Corrosivity Characteristic (D002): Depending on the formulation, it may exhibit corrosive properties.[12]
-
Ignitability Characteristic (D001): The hydrochloride salt is a solid and not expected to be ignitable, but solutions in flammable solvents would carry this characteristic.[12]
Given these potential characteristics, it is imperative to manage all N-cyclohexylaniline hydrochloride waste as hazardous waste to ensure compliance with EPA and local regulations.[5]
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and scientific professionals can ensure the safe and compliant disposal of N-cyclohexylaniline hydrochloride, thereby fostering a culture of safety and trust within the scientific community. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
-
Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]
- Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Environmental Health and Safety.
- Texas A&M University-Commerce. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Aport. (2025, May 27). Decontamination Protocols for Lab Equipment.
- University of California, Santa Barbara. (n.d.). Large Laboratory Equipment Decontamination. Environmental Health & Safety.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Restoration.
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexylaniline. PubChem. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- Stony Brook University. (n.d.). Chemical Spill Response Procedures. Environmental Health and Safety.
- National Institutes of Health. (n.d.). Decontamination and Sterilization. Office of Research Services.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- eviQ. (n.d.). 919-Hazardous drug spill management.
- The Rector and Visitors of the University of Virginia. (n.d.). Safety Data Sheet.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- UNSW Sydney. (2022, August 8). HS421 Chemical Spills Guideline.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Cis-2-Hydroxymethyl-4-Cyclohexenyl-1-Amine, Hydrochloride, 98+%. Retrieved from [Link]
- The University of British Columbia. (n.d.). Cytotoxic Spill Clean Up. Safety & Risk Services.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
Sources
- 1. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. epa.gov [epa.gov]
- 7. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 8. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 9. polarlabprojects.com [polarlabprojects.com]
- 10. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
